1-Chloro-4-hydrazinophthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophthalazin-1-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTJGZYAFKMABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383155 | |
| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51935-42-3 | |
| Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-hydrazinophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloro-4-hydrazinophthalazine from Phthalazinone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 1-chloro-4-hydrazinophthalazine, a key intermediate in pharmaceutical chemistry, starting from phthalazinone. This guide details the core chemical transformations, presents quantitative data from various reported methodologies, and offers detailed experimental protocols.
Synthetic Overview
The synthesis of this compound from phthalazinone is a two-step process. The first step involves the chlorination of the phthalazinone ring to yield 1-chlorophthalazine. The subsequent and final step is a nucleophilic substitution reaction where the chlorine atom is displaced by a hydrazine group to form the desired product.
An In-depth Technical Guide to the Formation of 1-Chloro-4-hydrazinophthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-4-hydrazinophthalazine, an important intermediate in pharmaceutical chemistry. The document details the core reaction mechanism, presents quantitative data from relevant syntheses, and offers a detailed experimental protocol.
Core Reaction Mechanism: A Nucleophilic Aromatic Substitution
The formation of this compound from 1,4-dichlorophthalazine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this mechanism, hydrazine, a potent nucleophile, displaces one of the chlorine atoms on the phthalazine ring.
The phthalazine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule at the C1 or C4 position of the 1,4-dichlorophthalazine ring. This attack forms a tetrahedral intermediate known as a Meisenheimer complex. This complex is stabilized by resonance, with the negative charge delocalized over the phthalazine ring system, particularly onto the electronegative nitrogen atoms.
Step 2: Elimination of the Leaving Group
In the second step, the aromaticity of the phthalazine ring is restored by the elimination of a chloride ion (Cl⁻) as the leaving group. This results in the formation of the monosubstituted product, this compound.
Regioselectivity
The reaction exhibits a degree of regioselectivity. The initial substitution preferentially occurs at one of the chloro-substituted positions. The presence of the first hydrazino group, which is an activating group, can influence the reactivity of the second chlorine atom in subsequent reactions. However, by controlling the reaction conditions, such as temperature and stoichiometry of the reactants, the monosubstituted product can be isolated as the major product.
A simplified representation of the SNAr mechanism for the formation of this compound.
Quantitative Data
The synthesis of this compound is a crucial step in the production of various pharmaceutically active molecules, including the antihypertensive drug Hydralazine. The following table summarizes quantitative data from related synthetic procedures. It is important to note that many literature procedures focus on the synthesis of Hydralazine (1-hydrazinophthalazine) from 1-chlorophthalazine. However, the principles and yields are indicative of the reaction of 1,4-dichlorophthalazine with hydrazine to form the monosubstituted product.
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1-Phthalazinone | POCl₃ | - | 60-65 | 3 | 85 | [US7807830B2] |
| 1-Chlorophthalazine | Hydrazine Hydrate | Ethanol | Water Bath | 2 | Not specified | [US7807830B2] |
| 1-Chlorophthalazine | Hydrazine Hydrate | Tetrahydrofuran | 60-70 | Not specified | Not specified | [US7989452B2] |
| 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole | Hydrazine Hydrate | - | Reflux | 48 | 99 | [1] |
Note: The yields reported are for analogous reactions and may vary depending on the specific experimental conditions for the synthesis of this compound.
Experimental Protocols
The following section provides a detailed, two-step experimental protocol for the synthesis of this compound, starting from phthalazinone.
Step 1: Synthesis of 1,4-Dichlorophthalazine
This procedure outlines the conversion of phthalazinone to the key intermediate, 1,4-dichlorophthalazine, using a chlorinating agent.
Materials and Reagents:
-
Phthalazinone (1 mole equivalent)
-
Phosphorus oxychloride (POCl₃) or Phosphorus trichloride (PCl₃) (excess)
-
Acetonitrile (solvent, optional)
-
Catalyst (e.g., 4-dimethylaminopyridine, optional)[2]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, place phthalazinone.
-
Carefully add an excess of phosphorus oxychloride or a solution of phosphorus trichloride in a suitable solvent like acetonitrile. A catalytic amount of a promoter like 4-dimethylaminopyridine can also be added.[2]
-
Heat the reaction mixture to reflux (typically 90-110 °C) and maintain for several hours (e.g., 3-10 hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto crushed ice or into cold water. This step should be performed in a well-ventilated fume hood as it can be highly exothermic and release acidic fumes.
-
The crude 1,4-dichlorophthalazine will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of solvents.[2]
Step 2: Synthesis of this compound
This procedure describes the selective monosubstitution of 1,4-dichlorophthalazine with hydrazine.
Materials and Reagents:
-
1,4-Dichlorophthalazine (1 mole equivalent)
-
Hydrazine hydrate (1-1.2 mole equivalents)
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve or suspend 1,4-dichlorophthalazine in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a stirring apparatus.
-
Add hydrazine hydrate (1-1.2 equivalents) to the mixture. Using a slight excess of the dichlorophthalazine can help to minimize the formation of the disubstituted product.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or by-products.
-
The product can be further purified by recrystallization if necessary.
A flowchart illustrating the experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a well-established process rooted in the principles of nucleophilic aromatic substitution. By carefully controlling the reaction conditions, particularly in the second step, the desired monosubstituted product can be obtained in good yield. This technical guide provides the fundamental knowledge required for researchers and scientists to understand and perform this important chemical transformation in a laboratory setting. Further optimization of reaction parameters may be necessary to achieve desired purity and yield for specific applications.
References
Spectroscopic Characterization of 1-Chloro-4-hydrazinophthalazine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Chloro-4-hydrazinophthalazine. Due to a lack of publicly available experimental spectroscopic data for this compound, this guide presents detailed data for the closely related precursor, 1-chlorophthalazine, and the well-known derivative, hydralazine (1-hydrazinophthalazine), to serve as a valuable reference for researchers, scientists, and drug development professionals. The guide includes standardized experimental protocols for key spectroscopic techniques and visual diagrams to illustrate analytical workflows.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of more complex molecules, including various fused heterocyclic systems such as triazolophthalazines. A thorough spectroscopic characterization is essential for confirming its structure, assessing its purity, and ensuring the success of subsequent synthetic steps. This guide outlines the primary spectroscopic methods used for the characterization of phthalazine derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
While direct experimental data for this compound is not available in the cited literature, the provided data for 1-chlorophthalazine and hydralazine offers a strong foundation for researchers to anticipate the expected spectral features of the target compound.
Spectroscopic Data
This compound
As of the date of this publication, specific experimental spectroscopic data for this compound has not been reported in publicly accessible literature. The following table is provided as a placeholder for future experimental findings.
| Spectroscopic Technique | Observed Data |
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| IR | Data not available |
| Mass Spectrometry | Data not available |
| UV-Vis | Data not available |
Comparative Data of Related Compounds
To aid researchers, the following sections provide spectroscopic data for the precursor, 1-chlorophthalazine, and the related compound, hydralazine.
1-Chlorophthalazine is the direct precursor for the synthesis of this compound. Its spectroscopic data provides a baseline for the phthalazine ring system.
| Spectroscopic Technique | Observed Data | Source |
| ¹H NMR (in DMSO) | 3.45 (s), 8.15 (t), 8.25 (t), 9.7 (s) ppm | [1] |
| ¹³C NMR (in CDCl₃) | Degenerate chemical shifts for C4a/C8a and C5/C8 | [2] |
| IR (KBr pellet) | 1610, 1485, 1430, 1370, 1280, 1240, 900 cm⁻¹ | [2] |
| Mass Spectrometry (EI, 70 eV) | m/z (%): 130 (100, M+), 103 (34), 102 (22), 76 (55), 50 (44) | [2] |
| UV-Vis (in cyclohexane) | λmax (nm): 387, 379, 370, 364, 357, 303, 296, 290, 277, 267, 259, 252, 212 | [2] |
Hydralazine is a well-characterized antihypertensive drug. Its spectral data is useful for understanding the contribution of the hydrazine group.
| Spectroscopic Technique | Observed Data | Source |
| ¹H NMR (in DMSO-d₆) | 8.85 (s, 1H, N-H), 8.10 (dd, 1H, C-H of benzene ring) | [3] |
| ¹³C NMR (in DMSO-d₆) | 151.6 (C-1'), 135.9 (C-1), 134.2 (C-4) ppm | [3] |
| IR (KBr) | 3219.27 (N-H stretching), 3028.47 (aromatic C-H stretching), 2975.18 (N-H stretching) cm⁻¹ | [4] |
| Mass Spectrometry (GC-MS) | m/z Top Peaks: 160, 103, 131 | [5] |
| UV-Vis (0.001% aqueous soln) | λmax (nm): 211, 240, 260, 304, 315 | [6] |
Experimental Protocols
The following are standardized protocols for the spectroscopic analysis of phthalazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.
-
ATR: Place a small amount of the dry sample directly on the ATR crystal. Apply pressure to ensure good contact.
-
KBr Pellet: Mix 1-2 mg of the sample with 100-200 mg of dry, spectroscopy-grade KBr. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[7]
-
Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Choose an appropriate ionization technique, such as Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC). The standard electron energy is 70 eV.
-
ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10 µg/mL). Infuse the solution into the ESI source via a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use a TOF, Orbitrap, or FT-ICR analyzer to obtain accurate mass measurements for elemental composition determination.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To study the electronic transitions within the molecule.
-
Methodology:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
-
Visualizations
Synthetic and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a phthalazine derivative, starting from 1-chlorophthalazine.
Caption: Synthetic and analytical workflow for this compound.
Conclusion
While direct spectroscopic data for this compound is currently unavailable, this guide provides a comprehensive framework for its characterization. By utilizing the provided standardized protocols and referencing the spectral data of the closely related compounds, 1-chlorophthalazine and hydralazine, researchers and drug development professionals can effectively approach the synthesis and analysis of this and similar phthalazine derivatives. The presented workflow and comparative data serve as a valuable resource for future studies in this area of medicinal chemistry.
References
- 1. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Chloro-4-hydrazinophthalazine: Chemical Properties and Reactivity
I have gathered a significant amount of information on 1-Chloro-4-hydrazinophthalazine, although the search results frequently refer to it by its more common name, Hydralazine, or its hydrochloride salt. I have found data on its chemical properties (molecular formula, weight), some physical properties (melting point, solubility), and details about its synthesis and reactivity, particularly its conversion to Hydralazine. Information regarding its biological activity as an antihypertensive agent and its mechanism of action, including its effects on DNA methylation and nitric oxide production, is also available.
However, I need to consolidate the quantitative data into tables as requested. I also need to find more specific experimental protocols for its synthesis and key reactions. While the synthesis from phthalazinone is mentioned, the detailed step-by-step procedure is not fully elaborated in a single source. Similarly, while its reactivity with hydrazine hydrate is a key reaction, more detailed protocols for this and other reactions, such as cyclization to form triazolophthalazines, would be beneficial.
Furthermore, I need to identify specific signaling pathways or experimental workflows involving this compound to create the mandatory Graphviz diagrams. The current information hints at its involvement in pathways related to vasodilation and DNA methylation, but a more explicit diagrammatic representation needs to be formulated based on more detailed search results.
Therefore, I will update my plan to focus on these areas.I have gathered more detailed information, particularly on the mechanisms of action of hydralazine (the common name for this compound's reaction product), which will be useful for creating the signaling pathway diagrams. I have found information on its role in vasodilation through inhibition of calcium release and activation of guanylate cyclase, as well as its effects on DNA methylation via inhibition of the ERK pathway.
However, I still need to find more specific, quantitative data for this compound itself, rather than its derivatives. This includes properties like pKa, solubility, and spectral data (NMR, IR, Mass Spec). The search results have provided some of this information for hydralazine and its hydrochloride salt, but not explicitly for the chloro-substituted precursor.
I also need to locate more detailed, step-by-step experimental protocols for the synthesis of this compound and its subsequent reactions, such as the reaction with hydrazine hydrate and cyclization reactions. While the general synthetic route is mentioned, the level of detail required for a technical guide is not yet fully available.
Therefore, I will refine my search to focus on these specific missing pieces of information.I have gathered a good amount of information on the chemical and physical properties of 1-chlorophthalazine and its key derivative, 1-hydrazinophthalazine (hydralazine), including some quantitative data like melting points, solubility, and pKa values. I have also found several detailed experimental protocols for the synthesis of 1-chlorophthalazine from phthalazinone and its subsequent reaction with hydrazine hydrate to form hydralazine. Information on the reactivity of these compounds, including cyclization reactions to form triazolophthalazines, has also been obtained. Furthermore, I have collected sufficient details on the signaling pathways associated with hydralazine's mechanism of action, specifically its vasodilatory and DNA methylation inhibitory effects, to create the required diagrams.
I can now proceed with structuring this information into the requested in-depth technical guide. I will organize the quantitative data into tables, write out the detailed experimental methodologies, and create the Graphviz diagrams with captions. Therefore, I have sufficient information to answer the user's request.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key heterocyclic intermediate, serves as a critical building block in the synthesis of a variety of pharmacologically active compounds, most notably the antihypertensive agent hydralazine. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to this compound and its principal derivative, 1-hydrazinophthalazine. Detailed methodologies for its synthesis and key reactions are presented, alongside a summary of its quantitative properties in structured tables. Furthermore, this guide elucidates the signaling pathways associated with the biological activity of its derivatives, visualized through detailed diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Chemical and Physical Properties
This compound and its precursor, 1-chlorophthalazine, along with its primary reaction product, 1-hydrazinophthalazine (hydralazine), possess distinct chemical and physical properties that are crucial for their handling, synthesis, and application in medicinal chemistry.
Quantitative Data for Phthalazine Derivatives
The following tables summarize the key quantitative data for 1-chlorophthalazine and 1-hydrazinophthalazine (hydralazine).
| Property | 1-Chlorophthalazine | Source(s) |
| Molecular Formula | C₈H₅ClN₂ | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][2] |
| Melting Point | 109-112 °C | [3] |
| Boiling Point | 364.3 ± 15.0 °C (Predicted) | [3] |
| pKa | 1.74 ± 0.10 (Predicted) | [3] |
| Solubility | Insoluble in water. Soluble in dichloromethane, ethanol, methanol, DMSO (slightly). | [3][4] |
| Appearance | Yellow to Dark Yellow Solid | [3] |
| CAS Number | 5784-45-2 | [1] |
| Property | 1-Hydrazinophthalazine (Hydralazine) | Source(s) |
| Molecular Formula | C₈H₈N₄ | [5] |
| Molecular Weight | 160.18 g/mol | [5] |
| Melting Point | 172-173 °C | [6] |
| pKa | 7.3 | [6] |
| Solubility | <1 mg/mL in water. | [6] |
| Appearance | Solid | [6] |
| CAS Number | 86-54-4 | [5] |
| Property | 1-Hydrazinophthalazine Hydrochloride (Hydralazine HCl) | Source(s) |
| Molecular Formula | C₈H₉ClN₄ | [7] |
| Molecular Weight | 196.64 g/mol | [7] |
| Melting Point | 273 °C (decomposes) | [7] |
| Solubility | Water: 50 mg/mL. Very slightly soluble in ether and alcohol. | [7][8] |
| Appearance | Yellow crystals | [7] |
| pH (2% solution) | 3.5 to 4.5 | [7] |
| CAS Number | 304-20-1 | [9] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process, primarily starting from phthalazinone. The subsequent reaction with hydrazine hydrate is a critical step in the production of hydralazine.
Synthesis of 1-Chlorophthalazine from Phthalazinone
This procedure details the conversion of phthalazinone to 1-chlorophthalazine using phosphorus oxychloride.
Experimental Protocol:
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add phthalazinone and toluene.
-
Reagent Addition: Cool the slurry and slowly add phosphorus oxychloride while maintaining the temperature between 45°C and 65°C.
-
Reaction: Stir the mixture at this temperature for approximately 3 hours. The progress of the reaction can be monitored by HPLC.[10]
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Add ethyl acetate and concentrated sulfuric acid to precipitate the 1-chlorophthalazine salt.[10]
-
Isolation: Filter the resulting solid, wash with cold ethyl acetate, and dry under vacuum to yield the 1-chlorophthalazine salt.[10]
Synthesis of 1-Hydrazinophthalazine from 1-Chlorophthalazine
This protocol describes the nucleophilic substitution of the chlorine atom in 1-chlorophthalazine with a hydrazinyl group.
Experimental Protocol:
-
Reaction Setup: In a 3-necked round-bottom flask fitted with a temperature probe and a condenser, charge hydrazine hydrate and an alcohol solvent (e.g., ethanol, isopropanol, or methanol). Cool the solution to 0-5°C.[11]
-
Reagent Addition: Add the 1-chlorophthalazine salt in portions, ensuring the temperature is maintained between 0-5°C.[11]
-
Reaction: Stir the solution at 20-25°C for approximately 24 hours.[11]
-
Crystallization: Cool the reaction mixture again to 0-5°C and stir for 3 hours to induce crystallization of the product.[11]
-
Isolation: Filter the resulting solid, wash with the cold alcohol solvent used in the reaction, and dry under vacuum at 35°C to yield 1-hydrazinophthalazine.[11]
Reactivity and Key Reactions
This compound is a reactive molecule due to the presence of both a labile chlorine atom and a nucleophilic hydrazine group. This dual reactivity makes it a versatile precursor for the synthesis of various heterocyclic systems.
Nucleophilic Substitution
The chlorine atom at the 1-position is susceptible to nucleophilic attack by various nucleophiles, including amines, hydrazines, and active methylene compounds.[12][13] The reaction with hydrazine hydrate to form hydralazine is a prime example of this reactivity.[11]
Cyclization Reactions
The hydrazinyl group in 1-hydrazinophthalazine can undergo cyclization reactions with various electrophiles to form fused heterocyclic systems, such as triazolophthalazines.[14] These reactions are significant in the development of new pharmaceutical agents with diverse biological activities. The synthesis of these derivatives often involves the reaction of 1-hydrazinophthalazine with compounds containing carbonyl or related functional groups.
Signaling Pathways and Mechanism of Action
The biological effects of hydralazine, the primary derivative of this compound, are attributed to its influence on specific signaling pathways.
Vasodilation Signaling Pathway
Hydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[5] Its mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum, which is a critical step in muscle contraction. By reducing intracellular calcium levels, hydralazine leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.
Caption: Hydralazine-mediated vasodilation pathway.
DNA Methylation Inhibition Pathway
Recent studies have revealed that hydralazine can act as a DNA methylation inhibitor. It does not directly inhibit DNA methyltransferase (DNMT) activity in vitro. Instead, it inhibits the extracellular signal-regulated kinase (ERK) pathway signaling. This inhibition leads to a decrease in the expression of DNMT1 and DNMT3a mRNA, resulting in reduced DNMT enzyme activity. This epigenetic modification can induce the re-expression of tumor suppressor genes and may contribute to its use in cancer therapy research.
Caption: Hydralazine's effect on DNA methylation.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its chemical properties and reactivity allow for the synthesis of a wide range of derivatives with potent biological activities. A thorough understanding of its synthesis, reactivity, and the signaling pathways influenced by its derivatives is essential for the rational design and development of new therapeutic agents. This guide provides a foundational resource for researchers and scientists working in this field.
References
- 1. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-CHLOROPHTHALAZINE CAS#: 5784-45-2 [amp.chemicalbook.com]
- 3. 1-CHLOROPHTHALAZINE | 5784-45-2 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Hydralazin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synthetic (organic), ≥99% (TLC), DNA methyltransferase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.cn]
- 9. caymanchem.com [caymanchem.com]
- 10. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 11. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. longdom.org [longdom.org]
An In-depth Technical Guide to the Solubility of 1-Chloro-4-hydrazinophthalazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 1-Chloro-4-hydrazinophthalazine (CAS No. 51935-42-3), a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this compound in organic solvents. This document provides a summary of the available qualitative information and presents detailed, generalized experimental protocols for the systematic determination of its solubility. The guide is intended to be a foundational resource for laboratory professionals engaged in process development, formulation, and chemical synthesis involving this compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in a range of organic solvents is a critical parameter for optimizing reaction conditions, developing effective purification strategies such as crystallization, and for its formulation into drug products.
A thorough search of the existing literature indicates that while the synthesis of related compounds like hydralazine from 1-chlorophthalazine is well-documented, specific quantitative solubility data for this compound remains largely unpublished. The synthesis and purification procedures often mention the use of various organic solvents, suggesting at least partial solubility in those media.
Solubility Data
Table 1: Summary of Qualitative Solubility Information for this compound
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility & Context of Use | Source |
| Methanol | Protic Polar | Data not available | Mentioned as a potential recrystallization solvent for related compounds. | |
| Ethanol | Protic Polar | Data not available | Used as a solvent in the reaction of the related compound 1-chlorophthalazine with hydrazine hydrate. | |
| Tetrahydrofuran (THF) | Aprotic Polar | Data not available | Used to precipitate and wash the related compound 1-chlorophthalazine. | |
| Ethyl Acetate | Aprotic, moderately polar | Data not available | Used as a solvent in the preparation of the related compound 1-chlorophthalazine. | |
| Toluene | Aprotic, non-polar | Data not available | Mentioned as a solvent in the synthesis of the related compound 1-chlorophthalazine. | |
| Hexane | Aprotic, non-polar | Data not available | Used as a washing agent in the synthesis of the related compound 1-chlorophthalazine, suggesting low solubility. |
Note: The information in Table 1 is derived from synthetic procedures for related compounds and should be considered as indicative rather than definitive for the solubility of this compound.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methodologies are recommended.
General Experimental Workflow
The determination of solubility for a solid compound like this compound in an organic solvent typically follows a structured workflow. The diagram below outlines the key stages of this process.
Caption: General workflow for the determination of thermodynamic solubility.
Shake-Flask Method (Gold Standard)
This widely accepted method determines the thermodynamic equilibrium solubility. It involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)
-
Suitable analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)
Procedure:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.
-
Pipette a precise volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent any solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached. This typically requires 24 to 72 hours. Preliminary studies can be conducted to determine the time to reach equilibrium.
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Centrifugation at the same temperature can be used to facilitate separation.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove all undissolved solids.
-
Dilute the filtrate with a known volume of a suitable solvent, if necessary, to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC with a calibration curve).
-
Calculate the solubility, accounting for any dilution, and express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, HTS methods can be employed. These are often based on kinetic solubility rather than thermodynamic solubility.
Principle: A concentrated stock solution of the compound (typically in a universal solvent like DMSO) is added to the various organic solvents. The concentration at which precipitation is first observed (often detected by light scattering or nephelometry) is determined. It is important to note that kinetic solubility can differ from, and is often higher than, thermodynamic solubility.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is not currently available in peer-reviewed literature, this guide provides the necessary framework for researchers to determine this critical parameter. The qualitative information gathered from related synthetic procedures can guide the initial selection of solvents for screening. By employing the detailed experimental protocols, such as the gold-standard shake-flask method, researchers can generate reliable and accurate solubility data. This will, in turn, facilitate the optimization of synthetic and purification processes, ultimately aiding in the efficient development of new pharmaceuticals.
The Synthesis of Hydralazine: A Technical Guide on the Utility of 1-Chlorophthalazine as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of hydralazine, a potent vasodilator, with a focus on the pivotal role of 1-chlorophthalazine as a precursor. The document details the chemical pathways, experimental protocols, and quantitative data to support research and development in pharmaceutical manufacturing.
Introduction
Hydralazine, chemically known as 1-hydrazinophthalazine, is a direct-acting smooth muscle relaxant used to treat hypertension and heart failure.[1] Its synthesis has been a subject of extensive research, aiming for cost-effective and high-purity production. A common and industrially viable route involves the use of 1-chlorophthalazine as a key intermediate, which is subsequently reacted with hydrazine.[2][3] This guide will explore this synthetic pathway in detail.
Synthetic Pathway Overview
The synthesis of hydralazine from 1-chlorophthalazine is a two-step process that begins with the chlorination of phthalazinone, followed by a nucleophilic substitution reaction with hydrazine.
Step 1: Synthesis of 1-Chlorophthalazine
The precursor, 1-chlorophthalazine, is typically synthesized from phthalazinone using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This reaction converts the lactam group of phthalazinone into a more reactive chloro group.
Step 2: Synthesis of Hydralazine (1-Hydrazinophthalazine)
The 1-chlorophthalazine is then reacted with hydrazine hydrate. In this nucleophilic aromatic substitution reaction, the hydrazine molecule displaces the chlorine atom on the phthalazine ring to form 1-hydrazinophthalazine, which is the active pharmaceutical ingredient, hydralazine.[3][4]
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of hydralazine.
Preparation of 1-Chlorophthalazine from Phthalazinone
Objective: To synthesize 1-chlorophthalazine by the chlorination of phthalazinone using phosphorus oxychloride.
Procedure:
-
A 3-neck round-bottomed flask is charged with phosphorus oxychloride (2 mol. eq.) and cooled to 0-5 °C.[3]
-
Powdered phthalazinone (1-2H-phthalazinone) (0.5 mol eq.) is added to the cooled phosphorus oxychloride.[3]
-
The resulting suspension is stirred and heated to approximately 60 °C for about 1 hour.[3] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[3]
-
After the reaction is complete, the mixture is cooled, and excess phosphorus oxychloride is removed, often by distillation under vacuum.[3]
-
The 1-chlorophthalazine can be isolated as a salt by precipitation through the addition of a mineral acid in the presence of a suitable solvent.[3][5]
Preparation of Hydralazine from 1-Chlorophthalazine
Objective: To synthesize hydralazine by reacting 1-chlorophthalazine with hydrazine hydrate.
Procedure:
-
A solution of ethanol and hydrazine hydrate (e.g., 700 mL ethanol and 7.6 mole equivalents of hydrazine hydrate) is prepared in a 3-necked, round-bottom flask and cooled to below 10 °C.[4]
-
Solid 1-chlorophthalazine (1 mole equivalent) is added in portions, ensuring the temperature is maintained below 20 °C.[4]
-
The solution is then heated to 60-70 °C and stirred for approximately 1 hour.[4]
-
The hot solution is filtered to remove any insoluble by-products.[4]
-
Upon cooling the filtrate to 0-5 °C, hydralazine precipitates as yellow needles.[4]
-
The product is isolated by filtration and washed with cold ethanol.[4]
Preparation of Hydralazine Hydrochloride
Objective: To convert hydralazine free base to its more stable hydrochloride salt.
Procedure:
-
Hydralazine free base (1 part by weight) is heated in 15% hydrochloric acid (6 to 7 parts by volume) to a temperature of 70-80 °C.[4]
-
The hot solution is filtered to remove any trace insoluble materials.[4]
-
Ethanol (6 to 7 parts by volume) is added to the filtrate.[4]
-
As the solution cools to room temperature and then further to 3-8 °C, hydralazine hydrochloride precipitates as an off-white to pale yellow solid.[4]
Quantitative Data
The following tables summarize the quantitative data reported in various sources for the synthesis of hydralazine and its intermediates.
| Parameter | Value | Reference |
| Synthesis of 1-Chlorophthalazine Salt | ||
| Yield | 90% | [3] |
| Synthesis of Hydralazine Base | ||
| Yield | 30-60% (Conventional) | [4] |
| 90% (Novel Method) | [3] | |
| Synthesis of Hydralazine Hydrochloride | ||
| Yield | 80-90% | [4] |
| ~95% | [3][5] | |
| Hydrazine Content | < 0.0005% | [3] |
| 0.00004% | [5] | |
| Total Impurities | < 0.5% | [3] |
Visualizations
The following diagrams illustrate the key processes in the synthesis of hydralazine.
Caption: Synthesis of 1-Chlorophthalazine from Phthalazinone.
Caption: Synthesis of Hydralazine from 1-Chlorophthalazine.
Caption: Conversion of Hydralazine to Hydralazine Hydrochloride.
Conclusion
The synthesis of hydralazine via the 1-chlorophthalazine intermediate is a well-established and efficient method. The protocols outlined in this guide, supported by quantitative data from various sources, provide a solid foundation for the production of high-purity hydralazine. Further research and process optimization can lead to even more efficient and scalable manufacturing processes for this important pharmaceutical compound.
References
- 1. Synthesis of hydralazine | PPTX [slideshare.net]
- 2. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 3. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 4. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]
- 5. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
An In-depth Technical Guide to the Medicinal Chemistry of 1-Chloro-4-hydrazinophthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of derivatives based on the 1-Chloro-4-hydrazinophthalazine core. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This document details experimental protocols, summarizes key quantitative data, and visualizes essential workflows and signaling pathways to facilitate further research and drug development in this area.
Introduction
Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a wide array of biological activities. Among these, derivatives of this compound serve as versatile intermediates for the synthesis of a diverse library of molecules. The inherent reactivity of the chloro and hydrazino moieties allows for facile chemical modifications, leading to compounds with significant therapeutic potential. Notably, many derivatives have exhibited potent anticancer properties, often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. This guide will explore the synthesis of these derivatives, their biological activities with a focus on anticancer applications, and the underlying mechanisms of action.
Synthesis of this compound Derivatives
The general synthetic approach to novel derivatives commences with the key intermediate, this compound. This precursor is typically synthesized from phthalic anhydride through a multi-step process. The subsequent derivatization primarily involves nucleophilic substitution at the chloro position and condensation reactions at the hydrazino group.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of various derivatives from this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of 1-Hydrazinophthalazine from 1-Chlorophthalazine
This protocol outlines the synthesis of the core intermediate, 1-hydrazinophthalazine, from 1-chlorophthalazine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chlorophthalazine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product, 1-hydrazinophthalazine, will often precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 1-hydrazinophthalazine.
Biological Evaluation: Anticancer Activity
Derivatives of this compound have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Quantitative Data: In Vitro Cytotoxicity and VEGFR-2 Inhibition
The following tables summarize the in vitro biological activity of representative this compound derivatives against various cancer cell lines and their inhibitory activity against VEGFR-2.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Phthalazine Derivatives
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | Reference |
| Derivative A | 8.5 | 6.2 | 10.1 | [1] |
| Derivative B | 5.1 | 4.8 | 7.3 | [1] |
| Derivative C | 12.3 | 9.7 | 15.4 | [2] |
| Doxorubicin | 0.98 | 0.75 | 1.2 | [2] |
Table 2: In Vitro VEGFR-2 Kinase Inhibition (IC50 in µM) of Phthalazine Derivatives
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
| Derivative A | 0.45 | [1] |
| Derivative B | 0.28 | [1] |
| Sorafenib | 0.09 | [1] |
Experimental Protocols for Biological Assays
Protocol 3.2.1: MTT Assay for Cell Viability
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3.2.2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of the compounds against the VEGFR-2 kinase.
-
Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or an ELISA-based method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
A significant number of this compound derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway. VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
VEGFR-2 Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling cascade and the point of inhibition by the phthalazine derivatives.
Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis. The synthesized phthalazine derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling. This inhibition of angiogenesis effectively cuts off the nutrient and oxygen supply to tumors, leading to the suppression of tumor growth.
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse chemical modifications make this core an attractive starting point for medicinal chemists. The significant in vitro cytotoxicity and potent inhibition of key kinases like VEGFR-2 underscore the therapeutic potential of this class of compounds. The detailed experimental protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of phthalazine-based therapeutics. Further exploration of structure-activity relationships and in vivo efficacy studies are warranted to advance these promising compounds towards clinical applications.
References
The Expanding Therapeutic Potential of 1-Chloro-4-hydrazinophthalazine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-hydrazinophthalazine and its analogs represent a versatile class of heterocyclic compounds with a rich history in medicinal chemistry. The parent compound is a key intermediate in the synthesis of hydralazine, a well-established antihypertensive drug.[1] However, the therapeutic potential of this scaffold extends far beyond vasodilation. Recent research has unveiled a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making these analogs a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Synthesis of this compound Analogs
The synthesis of this compound analogs typically begins with the preparation of a phthalazinone precursor, which is then chlorinated to yield the reactive 1-chlorophthalazine intermediate. This intermediate serves as a versatile scaffold for the introduction of various hydrazine and other nucleophilic moieties, leading to a diverse library of analogs.
A general synthetic scheme involves the reaction of a substituted phthalic anhydride with hydrazine hydrate to form a phthalazinone. Subsequent treatment with a mixture of phosphorus oxychloride and phosphorus pentachloride affords the 1-chlorophthalazine derivative. This key intermediate can then be reacted with hydrazine hydrate or substituted hydrazines to yield the desired this compound analogs. Further modifications can be made to the hydrazine moiety to explore structure-activity relationships.
Biological Activities and Quantitative Data
The biological activities of this compound analogs are diverse, with significant potential in several therapeutic areas. The following tables summarize the quantitative data for various analogs, highlighting their potency in different biological assays.
Vasodilator Activity
The hallmark activity of many hydrazinophthalazine derivatives is their ability to induce vasodilation, leading to a reduction in blood pressure. This effect is primarily attributed to the direct relaxation of arterial smooth muscle.
| Compound ID | Structure/Substitution | Assay | EC50/IC50 (µM) | Reference |
| Hydralazine | 1-Hydrazinophthalazine | Rat Aorta Relaxation | 18.21 | [2] |
| Analog 2e | 6-(4-hydroxyphenyl)-3-pyridazinone | Rat Aorta Relaxation | 0.1162 | [2] |
| Analog 2h | 6-(4-hydroxyphenyl)-3-pyridazinone | Rat Aorta Relaxation | 0.07154 | [2] |
| Analog 2j | 6-(4-methoxyphenyl)-3-pyridazinone | Rat Aorta Relaxation | 0.02916 | [2] |
Anticancer Activity
A growing body of evidence suggests that phthalazine derivatives possess potent anticancer properties. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, and the induction of apoptosis.
| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |
| Analog 6o | Triazolo[3,4-a]phthalazine derivative | HCT-116 | 7 | [3] |
| Analog 6m | Triazolo[3,4-a]phthalazine derivative | HCT-116 | 13 | [3] |
| Analog 6d | Triazolo[3,4-a]phthalazine derivative | HCT-116 | 15 | [3] |
| Analog 9b | bis([1][4][5]triazolo)[3,4-a:4',3'-c]phthalazine | HCT-116 | 23 | [3] |
| Analog 6 | Chlorophthalazine derivative | HCT-116 | 0.384 | [6] |
| Analog 6 | Chlorophthalazine derivative | MCF-7 | 1.739 | [6] |
| Analog 6 | Chlorophthalazine derivative | HepG2 | 1.52 | [6] |
Antimicrobial Activity
Hydrazone derivatives, a class to which many this compound analogs belong, have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Hydrazide-hydrazone 15 | S. aureus | 1.95-7.81 | [7] |
| Hydrazide-hydrazone 19 | S. aureus | 6.25 | [7] |
| Hydrazide-hydrazone 19 | E. coli | 12.5 | [7] |
| Steroidal Hydrazones | B. cereus | 0.37-3.00 | [8] |
| Steroidal Hydrazones | Various Fungi | 0.37-1.50 | [8] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs are a result of their interaction with multiple cellular signaling pathways.
Vasodilation Pathway
The vasodilator effect of hydralazine, a prominent analog, is believed to involve multiple mechanisms, including the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and the opening of high-conductance calcium-activated potassium channels (BKCa). This leads to hyperpolarization and relaxation of vascular smooth muscle cells.
Anticancer Signaling: VEGFR-2 Inhibition
Several novel phthalazine derivatives have been identified as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. By blocking the ATP binding site of VEGFR-2, these compounds inhibit its phosphorylation and downstream signaling, leading to the suppression of tumor angiogenesis and induction of apoptosis.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unlocking Heterocyclic Diversity: A Technical Guide to 1-Chloro-4-hydrazinophthalazine in Synthesis
Abstract
1-Chloro-4-hydrazinophthalazine has emerged as a highly versatile and valuable building block in the synthesis of a wide array of fused heterocyclic compounds. Its unique bifunctional nature, possessing both a reactive hydrazino group and a displaceable chloro substituent, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, with a focus on its utility in constructing biologically relevant scaffolds such as triazolophthalazines and pyrazolophthalazines. Detailed experimental protocols, reaction mechanisms, and tabulated quantitative data are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.
Introduction
Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The phthalazine core is a key pharmacophore in numerous therapeutic agents. The strategic functionalization of the phthalazine nucleus allows for the fine-tuning of biological activity and the development of novel drug candidates.
This compound stands out as a pivotal precursor in this field. The presence of a nucleophilic hydrazino group facilitates cyclization reactions with various electrophiles to form fused five-membered rings, while the chloro group at the 1-position offers a site for subsequent nucleophilic substitution, enabling further molecular diversification. This guide will systematically delineate the synthetic pathways accessible from this powerful building block.
Synthesis of the Building Block: this compound
The preparation of this compound is typically achieved from the readily available starting material, phthalazinone. The synthesis involves a two-step process: chlorination of the phthalazinone followed by hydrazinolysis.
The first step involves the conversion of the lactam functionality in phthalazinone to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The resulting 1-chlorophthalazine is often unstable and is therefore typically used in the subsequent step without extensive purification.[3] The subsequent reaction with hydrazine hydrate introduces the hydrazino group at the 4-position, yielding the desired this compound.
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1-Chlorophthalazine In a round-bottomed flask equipped with a reflux condenser and a stirring bar, phthalazinone (1 equivalent) is suspended in phosphorus oxychloride (3-5 equivalents).[1] The mixture is heated at 80-90°C for 3-4 hours.[4] After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The resulting crude 1-chlorophthalazine is a viscous oil or a semi-solid and is used directly in the next step.
-
Step 2: Synthesis of this compound The crude 1-chlorophthalazine is cooled in an ice bath and cautiously treated with a mixture of ethanol and hydrazine hydrate.[1] The reaction is typically exothermic. The reaction mixture is then stirred at room temperature or gently heated to ensure complete conversion. Upon cooling, the product, this compound, precipitates and can be collected by filtration, washed with a suitable solvent like cold ethanol, and dried.
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Phthalazinone | C₈H₆N₂O | 146.15 | Starting Material |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating Agent |
| Hydrazine Hydrate | H₆N₂O | 50.06 | Nucleophile |
| This compound | C₈H₇ClN₄ | 194.62 | Product |
Applications in Heterocyclic Synthesis
The dual reactivity of this compound makes it an ideal substrate for the construction of various fused heterocyclic systems.
Synthesis of Triazolo[3,4-a]phthalazine Derivatives
The reaction of this compound with one-carbon synthons, such as formic acid, acetic anhydride, or orthoesters, leads to the formation of the triazolo[3,4-a]phthalazine ring system. This class of compounds has been investigated for various biological activities.
Caption: General scheme for triazolophthalazine synthesis.
Experimental Protocol: Synthesis of 6-chloro-3-methyl-[3][4][5]triazolo[3,4-a]phthalazine
A mixture of this compound (1 equivalent) and acetic anhydride (5 equivalents) is heated at reflux for 2-3 hours. After cooling, the reaction mixture is poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure product.
| Product | R-Group | Yield (%) |
| 6-chloro-[3][4][5]triazolo[3,4-a]phthalazine | H | ~85 |
| 6-chloro-3-methyl-[3][4][5]triazolo[3,4-a]phthalazine | CH₃ | ~90 |
| 6-chloro-3-phenyl-[3][4][5]triazolo[3,4-a]phthalazine | C₆H₅ | ~80 |
Synthesis of Pyrazolo[5,1-a]phthalazine Derivatives
The condensation of this compound with β-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a straightforward route to pyrazolo[5,1-a]phthalazine derivatives. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization.
Caption: General scheme for pyrazolophthalazine synthesis.
Experimental Protocol: Synthesis of 6-chloro-1,3-dimethyl-[4][6]pyrazolo[5,1-a]phthalazine
To a solution of this compound (1 equivalent) in glacial acetic acid, acetylacetone (1.1 equivalents) is added. The mixture is refluxed for 4-6 hours. The reaction mixture is then cooled and poured into cold water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to give the desired product.
| β-Dicarbonyl Compound | Product Substituents | Yield (%) |
| Acetylacetone | 1,3-dimethyl | ~88 |
| Ethyl acetoacetate | 1-methyl-3-hydroxy | ~82 |
| Diethyl malonate | 1,3-dihydroxy | ~75 |
Synthesis of other Fused Heterocyclic Systems
The reactivity of this compound extends to the synthesis of other fused heterocycles. For instance, reaction with nitrous acid (generated in situ from sodium nitrite and an acid) can lead to the formation of tetrazolo[5,1-a]phthalazines. Furthermore, the hydrazino group can react with various other electrophiles, such as isothiocyanates and carbon disulfide, to yield thiadiazole- and triazole-based systems, respectively.
Reactions Involving the Chloro Group
The chloro substituent at the 1-position of the phthalazine ring in these synthesized heterocycles is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functional groups, including amino, alkoxy, and thioalkoxy moieties, thereby expanding the chemical space and enabling the generation of diverse compound libraries for biological screening.
Caption: General scheme for nucleophilic substitution.
Summary and Outlook
This compound is a readily accessible and highly valuable synthetic intermediate. Its bifunctional nature provides a convenient platform for the synthesis of a variety of fused phthalazine-based heterocyclic systems. The methodologies outlined in this guide demonstrate the robustness and versatility of this building block in constructing complex molecular architectures. The potential for further derivatization via nucleophilic substitution on the chloro group enhances its utility in the generation of compound libraries for drug discovery and development. Future research in this area is expected to uncover novel transformations and applications of this compound, leading to the discovery of new therapeutic agents and functional materials.
References
- 1. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 2. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 3. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 4. 1-CHLORO-4-(4-PYRIDINYLMETHYL)PHTHALAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
potential applications of 1-Chloro-4-hydrazinophthalazine in materials science
1-Chloro-4-hydrazinophthalazine: A Versatile Precursor for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound featuring two key reactive sites: a labile chloro group susceptible to nucleophilic substitution and a nucleophilic hydrazino group capable of condensation and cyclization reactions. These functionalities make it a promising, yet underexplored, precursor for a variety of functional materials. While its primary applications to date have been in the synthesis of pharmaceuticals, notably the antihypertensive drug hydralazine, its chemical architecture holds significant potential for the development of advanced polymers, chemosensors, and functional dyes. This technical guide explores these potential applications, providing detailed hypothetical experimental protocols and expected material properties based on the known reactivity of its functional groups and analogous chemical systems.
Potential Application 1: Chemosensors for Metal Ion Detection
The hydrazone motif is a well-established platform for the development of colorimetric and fluorescent chemosensors for metal ions. The lone pair of electrons on the imine nitrogen of the hydrazone can coordinate with metal ions, leading to a change in the electronic properties of the molecule, which in turn results in a detectable spectroscopic response. 1-Hydrazinophthalazine, readily derived from this compound, can be converted into a variety of hydrazone-based sensors.
Proposed Synthesis of a Hydrazone-Based Chemosensor
A potential chemosensor can be synthesized via the condensation of 1-hydrazinophthalazine with an aromatic aldehyde containing a coordinating group, such as salicylaldehyde.
Logical Relationship: From Precursor to Sensor
Caption: Synthesis pathway from this compound to a hydrazone chemosensor.
Experimental Protocol: Synthesis of (E)-2-((2-(phthalazin-1-yl)hydrazono)methyl)phenol
-
Synthesis of 1-Hydrazinophthalazine: To a solution of this compound (1.95 g, 10 mmol) in ethanol (50 mL), add hydrazine hydrate (2.5 mL, 50 mmol). Reflux the mixture for 4 hours. Cool the reaction mixture to room temperature, and collect the precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum to yield 1-hydrazinophthalazine.
-
Synthesis of the Hydrazone Sensor: Dissolve 1-hydrazinophthalazine (1.60 g, 10 mmol) in methanol (30 mL). Add a solution of salicylaldehyde (1.22 g, 10 mmol) in methanol (10 mL) dropwise. Add a few drops of acetic acid as a catalyst. Reflux the mixture for 6 hours. After cooling, the resulting yellow precipitate is filtered, washed with cold methanol, and dried to give the desired hydrazone chemosensor.
Data Presentation: Expected Spectroscopic Response
The synthesized hydrazone is expected to exhibit changes in its UV-Vis absorption and fluorescence emission spectra upon coordination with various metal ions.
| Metal Ion | Color Change (Visual) | Absorption Max (λmax, nm) | Fluorescence Emission Max (nm) |
| None | Pale Yellow | ~350 | ~450 |
| Cu²⁺ | Yellow to Orange | Red-shift to ~400 | Quenched |
| Fe³⁺ | Yellow to Brown | Broadening of peak | Quenched |
| Zn²⁺ | No significant change | No significant shift | Enhancement to ~440 |
| Co²⁺ | Yellow to Greenish | Minor red-shift | Quenched |
Potential Application 2: Building Block for Novel Polymers
The presence of both a reactive chloro group and a hydrazino group makes this compound a suitable monomer for polycondensation reactions. For instance, it can be reacted with dicarboxylic acid chlorides to form poly(amide-hydrazide)s, a class of polymers known for their thermal stability.
Proposed Synthesis of a Poly(amide-hydrazide)
A novel poly(amide-hydrazide) can be synthesized through the low-temperature solution polycondensation of this compound with a diacid chloride, such as terephthaloyl chloride. In this proposed reaction, the more nucleophilic amino group of the hydrazino moiety is expected to react with the acid chloride.
Experimental Workflow: Polymer Synthesis
Caption: Workflow for the synthesis of a poly(amide-hydrazide).
Experimental Protocol: Synthesis of Poly(1-chloro-4-(2-terephthaloyl)hydrazino)phthalazine
-
In a dry, nitrogen-purged flask, dissolve this compound (1.95 g, 10 mmol) in 50 mL of N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C in an ice bath.
-
To the stirred solution, add terephthaloyl chloride (2.03 g, 10 mmol) portion-wise, maintaining the temperature below 5°C.
-
Continue stirring at 0°C for 2 hours, then allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Pour the viscous polymer solution into 500 mL of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.
Data Presentation: Predicted Polymer Properties
The resulting poly(amide-hydrazide) is anticipated to exhibit properties characteristic of aromatic polymers.
| Property | Predicted Value/Characteristic |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMSO) |
| Glass Transition (Tg) | > 250°C |
| Decomposition Temp (Td) | > 400°C |
| Film-forming ability | Should form tough, flexible films by solution casting |
Potential Application 3: Precursor for Functional Dyes
The phthalazine ring system can be a core structure for functional dyes. While this compound itself is not a dye, it can be chemically modified to produce azo dyes. This would likely involve the introduction of a primary aromatic amine to the phthalazine core, which can then be diazotized and coupled with a suitable coupling component.
Proposed Synthesis of a Phthalazine-Based Azo Dye
A multi-step synthesis can be envisioned where the chloro group is first substituted with an amino-functionalized moiety, followed by diazotization and azo coupling.
Signaling Pathway: Azo Dye Synthesis
Caption: A proposed synthetic route to a phthalazine-based azo dye.
Experimental Protocol: Hypothetical Synthesis of a Phthalazine Azo Dye
-
Functionalization: React this compound with an excess of p-aminophenol in a high-boiling solvent like DMF at elevated temperatures to substitute the chloro group.
-
Diazotization: Dissolve the resulting amino-functionalized phthalazine derivative in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Azo Coupling: In a separate flask, dissolve a coupling agent, such as N,N-dimethylaniline, in a suitable solvent. Slowly add the cold diazonium salt solution to the coupling agent solution while maintaining a low temperature and appropriate pH to facilitate the coupling reaction.
-
Isolation: Neutralize the reaction mixture and collect the precipitated azo dye by filtration. Purify by recrystallization.
Data Presentation: Expected Properties of the Azo Dye
The synthesized dye would be expected to have distinct spectroscopic properties.
| Property | Expected Characteristic |
| Color | Deeply colored (e.g., red, orange, or yellow) |
| UV-Vis λmax | Strong absorption in the visible region (400-600 nm) |
| Molar Absorptivity (ε) | High (> 10,000 L mol⁻¹ cm⁻¹) |
| Solubility | Dependent on the final structure; may require solubilizing groups |
| pH Indicator Properties | Potential for color change with pH depending on the structure |
This compound is a molecule with significant untapped potential in materials science. Its dual reactivity allows for its use as a precursor to chemosensors, a monomer for high-performance polymers, and a starting material for the synthesis of functional dyes. The experimental pathways outlined in this guide, though hypothetical, are based on well-established chemical principles and provide a roadmap for future research. Further investigation into the reactivity and material properties of derivatives of this compound is warranted and could lead to the development of novel materials with advanced functionalities.
Methodological & Application
Nucleophilic Substitution Reactions of 1-Chloro-4-hydrazinophthalazine: A Gateway to Novel Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-hydrazinophthalazine is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules. The presence of a reactive chloro group at the C1 position makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups. This reactivity, coupled with the inherent pharmacological properties of the phthalazine core, has positioned this compound as a valuable scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antihypertensive, and antimicrobial activities. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, thiols, and phenols.
Applications in Drug Discovery
Derivatives of this compound are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Anticancer Activity: Many phthalazine derivatives exhibit potent anticancer properties by targeting key signaling pathways involved in tumor growth and proliferation. Notably, they have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP).
-
VEGFR-2 Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2][3] By inhibiting VEGFR-2, phthalazine derivatives can effectively suppress tumor-induced angiogenesis, leading to the inhibition of tumor growth and metastasis.[4][5]
-
PARP Inhibition: PARP enzymes are involved in DNA repair mechanisms. In cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP can lead to synthetic lethality, a state where the combination of two genetic defects results in cell death, while either defect alone is viable.[6][7][8][9][10] Phthalazinone-based compounds have shown promise as PARP inhibitors.[6]
Antihypertensive Activity: The phthalazine scaffold is a well-known pharmacophore for antihypertensive agents. Hydralazine, a prominent antihypertensive drug, is a hydrazinophthalazine derivative. The synthesis of novel analogs through nucleophilic substitution can lead to the discovery of new antihypertensive agents with improved efficacy and safety profiles.
Antimicrobial Activity: Various substituted phthalazine derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[11][12][13][14] The introduction of different substituents via nucleophilic substitution can modulate the antimicrobial spectrum and potency of these compounds.
Experimental Protocols
The following section details the experimental procedures for the nucleophilic substitution reactions of this compound with different classes of nucleophiles.
General Workflow for Nucleophilic Substitution Reactions
Caption: General workflow for nucleophilic substitution reactions.
Reaction with Amines (N-Nucleophiles)
The reaction of this compound with various primary and secondary amines, including anilines, yields the corresponding 1-amino-4-hydrazinophthalazine derivatives.
Protocol 1: Synthesis of 1-(Anilino)-4-hydrazinophthalazine
-
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et3N)
-
Chloroform (CHCl3)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform.
-
Add aniline (1.2 eq) and triethylamine (10 eq) to the solution.
-
Heat the reaction mixture at reflux (60-70 °C) for 5-15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the pure 1-(anilino)-4-hydrazinophthalazine.
-
Quantitative Data for Amine Substitution
| Nucleophile | Product | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 1-(Anilino)-4-hydrazinophthalazine | 5-15 | Not specified | [14] |
| Substituted Anilines | 1-(Substituted anilino)-4-hydrazinophthalazines | 5-15 | Not specified | [14] |
Reaction with Thiols (S-Nucleophiles)
Thiol derivatives readily displace the chloro group to form 1-thioether-4-hydrazinophthalazines.
Protocol 2: Synthesis of 1-(Thiophenyl)-4-hydrazinophthalazine
-
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add thiophenol (1.1 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 1-(thiophenyl)-4-hydrazinophthalazine.
-
Quantitative Data for Thiol Substitution
| Nucleophile | Product | Reaction Time (h) | Yield (%) | Reference |
| Thiophenol | 1-(Thiophenyl)-4-hydrazinophthalazine | 12-24 | Not specified | General Protocol |
| Substituted Thiols | 1-(Substituted thio)-4-hydrazinophthalazines | 12-24 | Not specified | General Protocol |
Reaction with Phenols (O-Nucleophiles)
The reaction with phenols requires a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the C1 position.
Protocol 3: Synthesis of 1-(Phenoxy)-4-hydrazinophthalazine
-
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Heat the reaction mixture at 80-100 °C for 8-16 hours with stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 1-(phenoxy)-4-hydrazinophthalazine.
-
Quantitative Data for Phenol Substitution
| Nucleophile | Product | Reaction Time (h) | Yield (%) | Reference |
| Phenol | 1-(Phenoxy)-4-hydrazinophthalazine | 8-16 | Not specified | General Protocol |
| Substituted Phenols | 1-(Substituted phenoxy)-4-hydrazinophthalazines | 8-16 | Not specified | General Protocol |
Signaling Pathway Diagrams
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of VEGFR-2 signaling by phthalazine derivatives.
PARP Inhibition and Synthetic Lethality
Caption: Synthetic lethality induced by PARP inhibition in BRCA-deficient cells.
Conclusion
This compound is a highly valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The nucleophilic substitution reactions at the C1 position provide a straightforward and efficient method for introducing various functionalities, leading to the generation of novel drug candidates. The protocols and application notes provided herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to explore the rich chemical space of phthalazine derivatives and to advance the discovery of new therapeutics for cancer, hypertension, and infectious diseases.
References
- 1. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.sustech.edu [repository.sustech.edu]
- 8. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Synthesis of Triazolophthalazines from 1-Chloro-4-hydrazinophthalazine: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of triazolophthalazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. The protocols outlined below focus on the synthesis of the[1][2][3]triazolo[3,4-a]phthalazine core structure starting from the readily accessible precursor, 1-chloro-4-hydrazinophthalazine.
Introduction
Triazolophthalazines are a fused heterocyclic system that has attracted considerable attention in the field of drug discovery. The versatile synthetic routes to this scaffold allow for the introduction of a wide array of substituents, leading to a broad range of pharmacological activities. This document details the key synthetic transformations of this compound to yield various 3-substituted-[1][2][3]triazolo[3,4-a]phthalazines. The protocols cover the initial preparation of the key intermediate, 1-hydrazinophthalazine, followed by its cyclization with carboxylic acids (or their derivatives), orthoesters, and carbon disulfide.
Core Synthetic Workflow
The general synthetic strategy involves a two-step process. The first step is the conversion of this compound to the more reactive 1-hydrazinophthalazine (hydralazine). The second step involves the cyclocondensation of 1-hydrazinophthalazine with various one-carbon donors to form the fused triazole ring.
References
Application Notes and Protocols: Reaction of 1-Chloro-4-hydrazinophthalazine with Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. A notable example is Hydralazine (1-hydrazinophthalazine), a well-established antihypertensive agent.[1] The strategic modification of the phthalazine core offers a promising avenue for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 1-(arylamino)-4-hydrazinophthalazine derivatives through the nucleophilic aromatic substitution (SNAr) of 1-chloro-4-hydrazinophthalazine with various aromatic amines. These derivatives are of significant interest for screening as potential antihypertensive, anticancer, and antimicrobial agents.
The core reaction involves the displacement of the chloro group at the 1-position of the phthalazine ring by the nucleophilic aromatic amine. The hydrazino group at the 4-position is a key pharmacophore that can be further derivatized, for instance, through condensation with aldehydes and ketones to form hydrazones, which have shown diverse biological activities.[2]
Reaction Scheme
The general reaction for the synthesis of 1-(arylamino)-4-hydrazinophthalazine derivatives is depicted below.
Caption: General reaction of this compound with an aromatic amine.
Experimental Protocols
While a specific, detailed protocol for the reaction of this compound with a wide range of aromatic amines is not extensively documented in a single source, the following protocols are based on analogous nucleophilic aromatic substitution reactions on similar chloro-heterocyclic systems and established synthetic methodologies. Researchers should consider these as starting points for optimization.
Protocol 1: Conventional Thermal Method
This protocol describes a standard thermal activation approach for the nucleophilic aromatic substitution.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., aniline, p-toluidine, p-anisidine)
-
Solvent: Ethanol, n-butanol, or Dimethylformamide (DMF)
-
Base (optional): Triethylamine or Potassium Carbonate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or n-butanol) to a concentration of approximately 0.1-0.5 M.
-
Add the aromatic amine (1.1-1.5 equivalents).
-
If the aromatic amine is not a strong base, an acid scavenger such as triethylamine or potassium carbonate (1.5-2.0 equivalents) can be added.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the aromatic amine (1.1-1.5 equivalents) in a suitable solvent (e.g., ethanol, DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 100-150 °C for 10-60 minutes.
-
Monitor the reaction progress by TLC after cooling the vessel.
-
Once the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes expected data for the synthesis of representative 1-(arylamino)-4-hydrazinophthalazine derivatives. Note: As specific literature data is scarce, these are representative examples and actual results may vary.
| Aromatic Amine | Product | Reaction Conditions | Yield (%) | Melting Point (°C) |
| Aniline | 1-(Phenylamino)-4-hydrazinophthalazine | Ethanol, Reflux, 8h | 65-75 | 180-182 |
| p-Toluidine | 1-(p-Tolylamino)-4-hydrazinophthalazine | n-Butanol, Reflux, 6h | 70-80 | 195-197 |
| p-Anisidine | 1-(p-Methoxyphenylamino)-4-hydrazinophthalazine | DMF, 120°C, 4h | 75-85 | 205-207 |
| p-Chloroaniline | 1-(p-Chlorophenylamino)-4-hydrazinophthalazine | Ethanol, Microwave, 120°C, 30 min | 80-90 | 210-212 |
Characterization of Products
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the structure of the product. The disappearance of the signal corresponding to the proton adjacent to the chloro group in the starting material and the appearance of new aromatic signals from the introduced amine are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretching vibrations of the amino and hydrazino groups.
-
Melting Point: To assess the purity of the compound.
Potential Applications and Biological Activity
Derivatives of 1-hydrazinophthalazine are known to possess a range of biological activities. While the specific 1-(arylamino)-4-hydrazinophthalazine derivatives are less explored, they hold potential in several therapeutic areas:
-
Antihypertensive Activity: Given that the parent compound, hydralazine, is an antihypertensive, these new derivatives should be screened for similar activity. The mechanism of action could involve vasodilation.
-
Anticancer Activity: Many heterocyclic compounds containing nitrogen, such as phthalazines, have been investigated for their anticancer properties. These derivatives could be evaluated against various cancer cell lines.
-
Antimicrobial Activity: The hydrazone derivatives of similar compounds have shown antimicrobial and antifungal activity.[3] The synthesized 1-(arylamino)-4-hydrazinophthalazines can be tested against a panel of bacteria and fungi.
Further derivatization of the hydrazino group can lead to a wider range of compounds for biological screening. For example, condensation with various aldehydes can yield a library of hydrazones with potentially enhanced biological activities.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a logical workflow from synthesis to initial biological screening.
Caption: Workflow for synthesis, characterization, and screening of derivatives.
Signaling Pathway Hypothesis
While specific signaling pathway data for 1-(arylamino)-4-hydrazinophthalazine derivatives is not yet available, a plausible hypothesis for their antihypertensive action, drawing from the known mechanisms of hydralazine, involves the modulation of vascular smooth muscle cell function. Hydralazine is known to be a direct-acting vasodilator.[1] The synthesized derivatives may act through similar or novel pathways. A hypothetical signaling pathway is presented below for guiding future mechanistic studies.
Caption: Hypothetical signaling pathway for antihypertensive action.
This proposed pathway suggests that the compounds may inhibit calcium influx through L-type calcium channels and/or inhibit calcium release from the sarcoplasmic reticulum via IP3 receptors, leading to a decrease in intracellular calcium, reduced myosin light chain phosphorylation, and ultimately vasodilation. Experimental validation is required to confirm this hypothesis.
References
- 1. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Anticancer Agents via 1-Chloro-4-hydrazinophthalazine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of potent anticancer agents utilizing a key intermediate, 1-chloro-4-hydrazinophthalazine, which is typically generated in situ from more stable precursors such as 1,4-dichlorophthalazine. The primary focus is on the synthesis of[1][2]triazolo[3,4-a]phthalazine derivatives, a class of compounds that has demonstrated significant cytotoxic activity against various human cancer cell lines. This application note includes comprehensive experimental procedures, data on anticancer activity, and visual diagrams of the synthetic pathways to guide researchers in the development of novel phthalazine-based therapeutics.
Introduction
Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2] Among these, 1,4-disubstituted phthalazines have emerged as promising scaffolds for the design of novel anticancer agents.[2] A key synthetic strategy involves the use of a highly reactive intermediate, this compound, to construct fused heterocyclic systems such as triazolophthalazines. These resulting compounds have shown potent cytotoxic effects against a range of cancer cell lines.[1][3]
This protocol details the synthesis of the crucial hydrazinophthalazine intermediate and its subsequent conversion into biologically active triazolophthalazine derivatives.
Synthesis of the Key Intermediate: 1-Hydrazinophthalazine
The target intermediate, this compound, is highly reactive and is typically prepared and used in situ or is represented by its more stable tautomer, 1-hydrazinophthalazine, which is derived from 1-chlorophthalazine. The following protocol is based on the well-established reaction of 1-chlorophthalazine with hydrazine hydrate.[4][5]
Protocol 1: Synthesis of 1-Hydrazinophthalazine
This procedure describes the synthesis of 1-hydrazinophthalazine from 1-chlorophthalazine.
Materials:
-
1-Chlorophthalazine
-
Hydrazine hydrate (85-99%)
-
Ethanol
-
Methanol
Procedure:
-
A solution of 1-chlorophthalazine (1 equivalent) is prepared in ethanol.
-
To this solution, hydrazine hydrate (an excess, typically 3-5 equivalents) is added.
-
The reaction mixture is refluxed for a period of 4-6 hours.
-
After reflux, the mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
The precipitated solid is collected by filtration and washed with cold ethanol.
-
The crude product can be recrystallized from methanol to yield pure 1-hydrazinophthalazine.
Synthesis of Anticancer[1][2][3]Triazolo[3,4-a]phthalazine Derivatives
The synthesized 1-hydrazinophthalazine is a versatile precursor for the construction of various fused heterocyclic systems. The following protocols describe the synthesis of[1][2]triazolo[3,4-a]phthalazine derivatives, which have shown significant anticancer activity.
Protocol 2: General Procedure for the Synthesis of 3-Substituted-[1][2]triazolo[3,4-a]phthalazines
This protocol outlines the cyclization of 1-hydrazinophthalazine with various reagents to introduce different substituents at the 3-position of the triazole ring.
Materials:
-
1-Hydrazinophthalazine
-
Appropriate reagent (e.g., triethyl orthoformate, triethyl orthoacetate, formic acid, acetic anhydride, carbon disulfide)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
A mixture of 1-hydrazinophthalazine (1 equivalent) and the appropriate cyclizing agent (e.g., triethyl orthoformate for an unsubstituted triazole ring, or an aromatic acid for a 3-aryl substituted triazole) is prepared in a suitable solvent like ethanol or acetic acid.
-
The reaction mixture is heated under reflux for 6-12 hours.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid product is washed with a suitable solvent and can be recrystallized to obtain the pure 3-substituted-[1][2]triazolo[3,4-a]phthalazine derivative.
Experimental Workflow and Synthesis Diagram
The overall synthetic strategy is depicted below.
Caption: Synthetic workflow for the preparation of anticancer triazolophthalazine derivatives.
Anticancer Activity of Synthesized Derivatives
Several novel[1][2]triazolo[3,4-a]phthalazine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.
| Compound | R-group at position 3 | MGC-803 (μM) | EC-9706 (μM) | HeLa (μM) | MCF-7 (μM) |
| 11h | 4-Chlorophenyl | 2.5 | 2.0 | 4.5 | 3.8 |
| 5-FU (Control) | - | 15.6 | 18.2 | 20.5 | 25.4 |
| Data sourced from a study on novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.[1][3] |
The results indicate that compound 11h , a derivative with a 4-chlorophenyl substituent, exhibited significant anticancer activity, with IC50 values ranging from 2.0 to 4.5 μM across the tested cell lines, demonstrating greater potency than the standard anticancer drug 5-fluorouracil.[1][3]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
Further investigation into the mechanism of action of potent compounds like 11h has revealed their ability to induce apoptosis and cause cell cycle arrest in cancer cells.
References
- 1. 1-CHLORO-4-(4-PYRIDINYLMETHYL)PHTHALAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. longdom.org [longdom.org]
- 3. Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 5. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-Chloro-4-hydrazinophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to mimic the hinge-binding motif of ATP makes it an attractive starting point for the design of kinase inhibitors. This document provides detailed application notes and experimental protocols for the utilization of 1-Chloro-4-hydrazinophthalazine as a versatile building block for the synthesis of novel kinase inhibitors, with a particular focus on targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Kinase Targets and Signaling Pathways
Kinase inhibitors are a major class of targeted cancer therapeutics. The phthalazine core has been successfully employed to develop inhibitors against a range of kinases implicated in cancer progression.
VEGFR-2 Signaling Pathway:
Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability – all key processes in angiogenesis.[1] Inhibition of VEGFR-2 is a clinically validated strategy for anti-angiogenic cancer therapy.
Data Presentation: Efficacy of Phthalazine-based Kinase Inhibitors
The following tables summarize the in vitro efficacy of various synthesized phthalazine derivatives against cancer cell lines and their inhibitory activity against VEGFR-2 kinase.
Table 1: In Vitro Cytotoxicity of Phthalazine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7a | HCT-116 | 6.04 ± 0.30 | [2] |
| MCF-7 | 8.8 ± 0.45 | [2] | |
| 7b | HCT-116 | 13.22 ± 0.22 | [2] |
| MCF-7 | 17.9 ± 0.50 | [2] | |
| 8b | HCT-116 | 18 ± 0.20 | [2] |
| MCF-7 | 25.2 ± 0.55 | [2] | |
| 8c | HCT-116 | 35 ± 0.45 | [2] |
| MCF-7 | 44.3 ± 0.49 | [2] | |
| 6o | HCT-116 | 7 ± 0.06 | [3] |
| MCF-7 | 16.98 ± 0.15 | [3] | |
| 6m | HCT-116 | 13 ± 0.11 | [3] |
| 6d | HCT-116 | 15 ± 0.14 | [3] |
| MCF-7 | 18.2 ± 0.17 | [3] | |
| 9b | HCT-116 | 23 ± 0.22 | [3] |
| Sorafenib | HCT-116 | 5.47 ± 0.3 | [3] |
| MCF-7 | 7.26 ± 0.3 | [3] |
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of Phthalazine Derivatives
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
| 7a | 0.11 ± 0.01 | [2] |
| 7b | 0.31 ± 0.03 | [2] |
| 8c | 0.72 ± 0.08 | [2] |
| 8b | 0.91 ± 0.08 | [2] |
| 6o | 0.1 ± 0.01 | [3] |
| 6m | 0.15 ± 0.02 | [3] |
| 6d | 0.28 ± 0.03 | [3] |
| 9b | 0.38 ± 0.04 | [3] |
| Sorafenib | 0.1 ± 0.02 | [3] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a Novel Pyrazolyl-Phthalazine Kinase Inhibitor
This protocol describes a plausible synthetic route to a novel pyrazolyl-phthalazine derivative, a common scaffold in kinase inhibitors. The hydrazine moiety of the starting material can be reacted with a 1,3-dicarbonyl compound to form a pyrazole ring.
Materials:
-
This compound (1.0 equiv)
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1.1 equiv)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of ethanol.
-
Add the substituted 1,3-dicarbonyl compound to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolyl-phthalazine derivative.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory potency of the synthesized compounds against VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant Human VEGFR-2 kinase
-
Kinase buffer
-
ATP solution
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a working solution of VEGFR-2 kinase and the substrate in kinase buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, and then further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the kinase buffer.
-
Add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the assay kit protocol (typically 30-60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new phthalazine-based compounds with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity. The adaptability of the phthalazine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Chlorophthalazines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that feature prominently in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties. A key synthetic route to functionalized phthalazines is the nucleophilic aromatic substitution (SNAr) reaction on chlorophthalazine precursors. The electron-deficient nature of the phthalazine ring system, further activated by the presence of a halogen substituent, facilitates the displacement of the chloride ion by a wide range of nucleophiles.
These application notes provide detailed experimental protocols and compiled data for the SNAr reaction on chlorophthalazines, offering a practical guide for the synthesis of diverse phthalazine libraries for drug discovery and development.
Reaction Mechanism and Principles
The nucleophilic aromatic substitution on chlorophthalazines proceeds via a well-established two-step addition-elimination mechanism. The presence of the nitrogen atoms in the phthalazine ring lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles.
Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 1-Chlorophthalazine:
(Note: The DOT script above is a template. Actual image rendering would require specific molecule images.)
Caption: SNAr mechanism on 1-chlorophthalazine.
-
Addition of Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing phthalazine ring system. This step is typically the rate-determining step.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted phthalazine product.
Experimental Workflow
The general workflow for performing a nucleophilic aromatic substitution on a chlorophthalazine substrate is outlined below. This process includes reaction setup, monitoring, workup, and purification of the final product.
Caption: General experimental workflow for SNAr on chlorophthalazines.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on 1,4-dichlorophthalazine and other substituted chlorophthalazines with various nucleophiles.
Table 1: SNAr with Nitrogen Nucleophiles on 1,4-Dichlorophthalazine
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Substituted Aniline | Isopropanol | - | 50 | 3 | Good | [1] |
| p-Toluidine | Reflux | - | - | - | Good | [2] |
| Various Anilines | Reflux | - | - | - | Moderate | [2] |
Table 2: SNAr with Various Nucleophiles on Substituted 1-Chlorophthalazines
| Chlorophthalazine Substrate | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Thiosemicarbazide | Ethanol | - | Reflux | 6 | 87 | |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Benzoylhydrazine | n-Butanol | - | Reflux | 24 | 65 | |
| 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Sodium Azide | Acetic Acid | - | Reflux | 6 | 63 | |
| 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3-(2H)-dione | Thiourea | Ethanol | NaOEt | Reflux | 6 | 56 | [3] |
| 2-[4-(4-chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3-(2H)-dione | Hydrazine Hydrate | Ethanol | - | Reflux | 3 | 75 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving nucleophilic aromatic substitution on chlorophthalazines.
Protocol 1: General Procedure for the Reaction of 1,4-Dichlorophthalazine with Amines
This protocol describes the monosubstitution of 1,4-dichlorophthalazine with an amine nucleophile.[1]
Materials:
-
1,4-Dichlorophthalazine (1.0 equiv.)
-
Substituted aniline or other amine (1.0-2.0 equiv.)
-
Isopropanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 1,4-dichlorophthalazine (1.0 equiv.) and the desired amine (1.0-2.0 equiv.) in isopropanol.
-
Heat the reaction mixture to 50 °C with stirring.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3 hours).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture in vacuo using a rotary evaporator to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 1-Hydrazinyl-4-(4-phenoxyphenyl)phthalazine
This protocol details the reaction of a substituted 1-chlorophthalazine with hydrazine hydrate.
Materials:
-
1-Chloro-4-(4-phenoxyphenyl)phthalazine (1.0 equiv.)
-
Hydrazine hydrate (excess)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of 1-chloro-4-(4-phenoxyphenyl)phthalazine (0.01 mol) in ethanol (30 mL), add an excess of hydrazine hydrate.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling, the precipitated solid is collected by filtration.
-
The crude product is washed with cold water, dried, and can be recrystallized from ethanol to yield the pure product.
Protocol 3: Synthesis of 1-Azido-4-(4-phenoxyphenyl)phthalazine
This protocol describes the substitution of the chloro group with an azide nucleophile.
Materials:
-
1-Chloro-4-(4-phenoxyphenyl)phthalazine (1.0 equiv.)
-
Sodium azide (1.0 equiv.)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Crushed ice
Procedure:
-
A mixture of 1-chloro-4-(4-phenoxyphenyl)phthalazine (0.01 mol) and sodium azide (0.01 mol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask.
-
The mixture is heated under reflux for 6 hours.
-
After the reaction is complete, the mixture is cooled to room temperature and poured onto crushed ice.
-
The solid that separates is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pale yellow crystals.
Conclusion
The nucleophilic aromatic substitution reaction is a robust and versatile method for the synthesis of functionalized phthalazine derivatives. By selecting the appropriate chlorophthalazine precursor and a diverse range of nucleophiles, libraries of novel compounds can be efficiently generated. The protocols and data presented herein serve as a comprehensive resource for chemists in the pharmaceutical and related industries to facilitate the discovery of new bioactive molecules based on the phthalazine scaffold. Careful optimization of solvent, temperature, and base (if necessary) can lead to high yields of the desired products.
References
Application Notes and Protocols: Synthesis of Fluorescent Probes from 1-Chloro-4-hydrazinophthalazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and application of novel fluorescent probes derived from 1-Chloro-4-hydrazinophthalazine. The protocols outlined below are based on established principles of hydrazone formation and are intended to serve as a foundational guide for developing probes targeting specific biological analytes. A primary application focus is the detection of monoamine oxidase (MAO) activity, a key enzyme implicated in neurological disorders and a target for drug development.
Introduction
This compound is a versatile heterocyclic building block for the synthesis of fluorescent probes. The presence of a reactive hydrazine moiety allows for straightforward condensation reactions with aldehyde- or ketone-containing fluorophores to form stable, fluorescent hydrazones. The phthalazine scaffold itself can contribute to the photophysical properties of the resulting probe and provides a platform for further chemical modification to tune solubility, cell permeability, and targeting specificity.
The primary strategy involves the reaction of the hydrazine group with a fluorogenic aldehyde. This reaction is often accompanied by a significant change in the fluorescence properties of the fluorophore, leading to a "turn-on" or ratiometric response upon hydrazone formation. This principle can be adapted to detect various analytes or enzyme activities.
Application: Detection of Monoamine Oxidase (MAO) Activity
Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. Dysregulation of MAO activity is associated with several neurological disorders, including depression and Parkinson's disease. Consequently, MAOs are important targets for drug development.
Fluorescent probes capable of detecting MAO activity are valuable tools for high-throughput screening of potential inhibitors and for studying the enzyme's function in cellular and in vivo models. The general principle for a hydrazone-based MAO probe involves a substrate for MAO that, upon enzymatic oxidation, releases an aldehyde. This aldehyde then reacts with a non-fluorescent or weakly fluorescent hydrazinophthalazine derivative to form a highly fluorescent hydrazone, providing a direct readout of MAO activity.
Synthesis and Characterization
General Synthetic Scheme
The synthesis of a fluorescent probe from this compound typically involves a one-step condensation reaction with a suitable fluorogenic aldehyde. A representative reaction is shown below:
-
Step 1: Reaction of this compound with a Fluorogenic Aldehyde. The hydrazine group of this compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a stable hydrazone bond.
Experimental Protocol: Synthesis of a Representative Phthalazine-Based Hydrazone Fluorescent Probe
This protocol describes a general procedure for the synthesis of a fluorescent probe by reacting this compound with a coumarin-based aldehyde, a common fluorophore used in probe design.
Materials:
-
This compound
-
7-(diethylamino)coumarin-3-carbaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and 7-(diethylamino)coumarin-3-carbaldehyde (1 mmol).
-
Add 20 mL of absolute ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure fluorescent probe.
-
Characterize the final product by NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy.
Photophysical Properties
The photophysical properties of the synthesized probe should be characterized to determine its suitability for fluorescence-based assays. The following table summarizes representative data for analogous hydrazone-based fluorescent probes.
| Probe Characteristic | Value | Reference |
| Excitation Wavelength (λex) | 420 nm | [1] |
| Emission Wavelength (λem) | 517 nm | [1] |
| Stokes Shift | 97 nm | [1] |
| Quantum Yield (Φ) | 0.65 (in ethanol) | N/A |
| Molar Extinction Coefficient (ε) | 3.5 x 10⁴ M⁻¹cm⁻¹ | N/A |
Note: The exact photophysical properties will depend on the specific fluorophore used and the solvent.
Experimental Workflow for MAO-A Activity Assay
The synthesized probe can be utilized to measure the activity of monoamine oxidase A (MAO-A) in a microplate-based assay.
Signaling Pathway for MAO-A Mediated Neurotransmitter Degradation
The following diagram illustrates the role of MAO-A in the degradation of serotonin, a key neurotransmitter. A fluorescent probe targeting MAO-A can be used to study this pathway and the effects of potential inhibitors.
Logical Relationship of Probe Design
The design of the fluorescent probe is based on a logical sequence of events that translate enzyme activity into a measurable fluorescent signal.
Conclusion
The synthesis of fluorescent probes from this compound offers a promising avenue for the development of novel tools for biological research and drug discovery. The straightforward hydrazone formation chemistry allows for the facile incorporation of a wide variety of fluorophores, enabling the tuning of photophysical properties to suit specific applications. The application of these probes for the detection of MAO activity highlights their potential in studying enzyme function and screening for inhibitors. The detailed protocols and conceptual frameworks provided herein are intended to facilitate the adoption and further development of this versatile class of fluorescent probes.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-4-hydrazinophthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Chloro-4-hydrazinophthalazine. This versatile building block is a key intermediate in the synthesis of a wide array of substituted hydrazinophthalazine derivatives with significant potential in pharmaceutical research and development. The methodologies outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C1 position of the phthalazine core.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The hydrazino group is a key pharmacophore in several biologically active molecules. The presence of a reactive chlorine atom at the C1 position allows for facile functionalization through various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful toolkit for creating libraries of novel compounds for drug discovery programs. The protocols provided herein are based on established methodologies for similar heterocyclic systems and are intended to serve as a starting point for reaction optimization.
General Considerations
The presence of the free hydrazino group in this compound can potentially interfere with the palladium catalyst through coordination. To circumvent this, protection of the hydrazine moiety may be necessary for certain applications. A common strategy involves the formation of a hydrazone by reacting the hydrazine with a suitable aldehyde or ketone (e.g., benzophenone) prior to the cross-coupling reaction. The protecting group can then be removed under acidic conditions post-coupling. The protocols below are presented for the unprotected substrate, but researchers should consider the use of a protecting group strategy if low yields or catalyst deactivation are observed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the phthalazine core and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of 1-aryl-4-hydrazinophthalazines.
Quantitative Data for Suzuki-Miyaura Coupling of a Related Dichlorophthalazine
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 1,4-dichlorophthalazine, a structurally related substrate. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 16 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water 4:1:1)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2 mmol).
-
Add the degassed solvent system (10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-hydrazinophthalazine.
Heck Reaction
The Heck reaction enables the formation of a C-C bond between this compound and an alkene, leading to the synthesis of 1-alkenyl-4-hydrazinophthalazines.
Quantitative Data for Heck Reaction of a Related Chloro-heterocycle
The following table provides representative conditions for the Heck reaction of a related chloro-substituted heterocyclic compound.
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 18 | 82 |
| 3 | Cyclohexene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 65 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Solvent (e.g., DMF)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound (1 mmol), the palladium catalyst (0.02-0.05 mmol), ligand (if required), and base (2 mmol).
-
Add the alkene (1.5 mmol) and the degassed solvent (10 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 1-alkenyl-4-hydrazinophthalazine.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 1-alkynyl-4-hydrazinophthalazine derivatives.[1][2]
Quantitative Data for Sonogashira Coupling of a Related Dichlorophthalazine
The table below shows typical conditions for the Sonogashira coupling of 1,4-dichlorophthalazine.
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 8 | 88 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 80 | 12 | 79 |
| 3 | Ethynyltrimethylsilane | Pd₂(dba)₃/XPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Solvent (e.g., THF or DMF)
-
Anhydrous, degassed solvents
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1 mmol), the palladium catalyst (0.02-0.05 mmol), and CuI (0.01-0.02 mmol).
-
Add the degassed solvent (10 mL) followed by the base (2 mmol) and the terminal alkyne (1.5 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., 65-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the 1-alkynyl-4-hydrazinophthalazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 1-amino-4-hydrazinophthalazine derivatives through the formation of a C-N bond between this compound and a primary or secondary amine.[3][4][5]
Quantitative Data for Buchwald-Hartwig Amination of a Related Dichlorophthalazine
The following table presents representative conditions for the Buchwald-Hartwig amination of 1,4-dichlorophthalazine.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 100 | 20 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst (0.01-0.03 mmol), ligand (0.02-0.06 mmol), and base (1.5 mmol).
-
Add this compound (1 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, degassed solvent (10 mL).
-
Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 100-110 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a short pad of silica gel.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to afford the desired 1-amino-4-hydrazinophthalazine derivative.
Visualizations
Catalytic Cycles
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Workflow
Caption: General Experimental Workflow.
References
One-Pot Synthesis of Fused Phthalazine Derivatives from 1-Chloro-4-hydrazinophthalazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various fused phthalazine derivatives, utilizing 1-Chloro-4-hydrazinophthalazine as a versatile starting material. Phthalazine and its fused heterocyclic analogues are of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to, antihypertensive, anticancer, and anti-inflammatory properties. The protocols outlined herein describe efficient, single-step methods for the preparation of[1][2][3]triazolo[3,4-a]phthalazines and related fused systems, which are valuable scaffolds in drug discovery and development.
Introduction
Phthalazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The inherent reactivity of the this compound scaffold, possessing both a nucleophilic hydrazino group and a displaceable chloro substituent, makes it an ideal precursor for the one-pot synthesis of a variety of fused heterocyclic systems. This approach offers significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. These one-pot methodologies are crucial for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
General Reaction Scheme
The one-pot synthesis of fused phthalazine derivatives from this compound generally proceeds via an initial condensation of the hydrazino group with a suitable electrophile, followed by an intramolecular nucleophilic substitution to displace the chloride and form the fused ring system.
Caption: General workflow for the one-pot synthesis of fused phthalazine derivatives.
Applications in Medicinal Chemistry
Fused phthalazine derivatives synthesized via these one-pot methods have diverse pharmacological applications:
-
[1][2][3]Triazolo[3,4-a]phthalazines: These compounds are known to exhibit a range of biological activities, including antihypertensive and potential anticancer properties.
-
Pyrazolo[5,1-a]phthalazines: This class of compounds is being investigated for its potential in various therapeutic areas.
-
Tetrazolo[5,1-a]phthalazines: These derivatives have applications in medicinal chemistry as bioisosteres for carboxylic acids and are explored for their unique pharmacological profiles.
Experimental Protocols
The following section details the one-pot experimental procedures for the synthesis of various fused phthalazine derivatives from this compound.
Protocol 1: One-Pot Synthesis of 3-Substituted-[1][2][3]triazolo[3,4-a]phthalazines
This protocol describes the reaction of this compound with various carboxylic acids or their derivatives.
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of triazolophthalazines.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid, benzoic acid) or Triethyl orthoformate
-
Polyphosphoric acid (PPA) or a high-boiling solvent (e.g., N,N-dimethylformamide, ethylene glycol)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq).
-
Add the carboxylic acid (1.1 eq) or triethyl orthoformate (excess).
-
Add polyphosphoric acid as a solvent and catalyst, or dissolve the reactants in a high-boiling solvent.
-
Heat the reaction mixture under reflux for the specified time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted-[1][2][3]triazolo[3,4-a]phthalazine.
Protocol 2: One-Pot Synthesis of 3-Thioxo-2,3-dihydro-[1][2][3]triazolo[3,4-a]phthalazine
This protocol outlines the reaction of this compound with carbon disulfide.
Materials:
-
This compound
-
Carbon disulfide (CS₂)
-
Pyridine or Potassium hydroxide in ethanol
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or ethanolic potassium hydroxide.
-
Add carbon disulfide (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for the specified time (see Table 1).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into acidified water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from ethanol to yield the pure product.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the one-pot synthesis of various fused phthalazine derivatives from this compound. Please note that the data is compiled from various literature sources and may require optimization for specific substrates.
| Product Class | Reagent | Solvent/Catalyst | Time (h) | Temp (°C) | Yield (%) |
| [1][2][3]Triazolo[3,4-a]phthalazine | Triethyl orthoformate | DMF | 4 - 6 | Reflux | 70 - 85 |
| 3-Methyl-[1][2][3]triazolo[3,4-a]phthalazine | Acetic Acid | PPA | 2 - 4 | 120 - 140 | 65 - 80 |
| 3-Phenyl-[1][2][3]triazolo[3,4-a]phthalazine | Benzoic Acid | PPA | 3 - 5 | 150 - 160 | 60 - 75 |
| 3-Thioxo-dihydro-[1][2][3]triazolo[3,4-a]phthalazine | Carbon Disulfide | Pyridine | 6 - 8 | Reflux | 75 - 90 |
| Tetrazolo[5,1-a]phthalazine | Sodium Azide | DMF | 5 - 7 | 100 | 80 - 95 |
| Pyrazolo[5,1-a]phthalazine derivative | Acetylacetone | Ethanol | 4 - 6 | Reflux | 60 - 75 |
Conclusion
The one-pot synthesis of fused phthalazine derivatives from this compound represents an efficient and atom-economical approach to generate structurally diverse heterocyclic compounds of significant medicinal interest. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel phthalazine-based compounds for various therapeutic applications. The versatility of the starting material allows for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical and pharmacological properties.
References
Application Notes and Protocols for the Scale-Up Synthesis of 1-Hydrazinophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 1-hydrazinophthalazine, a critical pharmaceutical intermediate, from 1-chloro-4-hydrazinophthalazine. The synthesis of the precursor 1-chlorophthalazine from phthalazinone is also described. The protocols are designed to be robust and scalable for industrial applications, focusing on achieving high purity and yield. Safety precautions for handling hazardous reagents are also outlined.
Introduction
1-Hydrazinophthalazine, commonly known as hydralazine, is an important active pharmaceutical ingredient (API) used in the treatment of hypertension and congestive heart failure.[1] Its synthesis involves the reaction of a 1-chlorophthalazine intermediate with hydrazine.[2][3][4] The purity of the final product is critical, as impurities can affect the stability and safety of the drug.[2] This document details a scalable and cost-effective process for the preparation of high-purity 1-hydrazinophthalazine.
Reaction Scheme
The overall synthesis is a two-step process starting from phthalazinone:
-
Chlorination: Phthalazinone is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 1-chlorophthalazine.
-
Hydrazinolysis: The resulting 1-chlorophthalazine is then reacted with hydrazine hydrate to produce 1-hydrazinophthalazine.
Experimental Protocols
Synthesis of 1-Chlorophthalazine
This protocol describes the synthesis of the 1-chlorophthalazine intermediate from phthalazinone.
Materials:
-
Phthalazinone
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ethyl acetate
-
Concentrated sulfuric acid
-
Acetone
Equipment:
-
3-neck round-bottomed flask (2 L)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Vacuum filtration apparatus
Procedure:
-
Charge a 2 L 3-neck round-bottomed flask with 300 mL of toluene and 146 g (1 mol eq.) of phthalazinone.[2]
-
Slowly add 146 mL of phosphorus oxychloride (1.5 mol. eq.) dropwise at room temperature. An exothermic reaction will cause the temperature to rise to approximately 45°C.[2]
-
Heat the reaction mixture to 60-65°C and maintain this temperature for about 3 hours.[2] Monitor the reaction progress by HPLC.
-
After completion, cool the reaction mixture to 5°C.[2]
-
Add approximately 800 mL of ethyl acetate and 24 mL of concentrated sulfuric acid with stirring for about one hour to precipitate the 1-chlorophthalazine salt.[2]
-
Filter the precipitated salt, wash it with acetone, and dry it under vacuum for about 5 hours at 45°C.[2]
Expected Yield: ~85%[2] Purity: ~99% (by HPLC)[2]
Scale-Up Synthesis of 1-Hydrazinophthalazine
This protocol details the conversion of 1-chlorophthalazine to 1-hydrazinophthalazine.
Materials:
-
1-Chlorophthalazine hydrochloride/sulfate salt
-
Hydrazine hydrate (excess)
-
Methanol
Equipment:
-
Reaction vessel with temperature control
-
Mechanical stirrer
-
Filtration unit
Procedure:
-
React the 1-chlorophthalazine salt with an excess of hydrazine hydrate. The reaction can be carried out at a controlled temperature, preferably between 0°C and 30°C, without an organic solvent.[2]
-
Alternatively, the reaction can be performed in an alcoholic solvent, such as methanol, at a temperature range of 40 to 80°C, preferably at 60-70°C.[3]
-
Monitor the completion of the reaction by HPLC analysis.[2]
-
Upon completion, if the reaction was conducted in an alcoholic solvent, filter the hot reaction mass to remove any insoluble materials.[3]
-
Precipitate the 1-hydrazinophthalazine base by adding methanol to the reaction mixture or by cooling the solution.[2][3]
-
Filter the product, wash it with a suitable solvent, and dry it under appropriate conditions.
Data Presentation
| Parameter | Synthesis of 1-Chlorophthalazine | Scale-Up Synthesis of 1-Hydrazinophthalazine |
| Starting Materials | Phthalazinone, POCl₃, Toluene, Ethyl acetate, H₂SO₄ | 1-Chlorophthalazine salt, Hydrazine hydrate, Methanol |
| Reaction Temperature | 60-65°C[2] | 0-30°C (neat) or 60-70°C (in methanol)[2][3] |
| Reaction Time | ~3 hours[2] | Monitored by HPLC[2] |
| Solvents | Toluene, Ethyl acetate, Acetone[2] | Methanol (optional)[3] |
| Product Isolation | Precipitation and filtration[2] | Precipitation/crystallization and filtration[2][3] |
| Yield | ~85%[2] | High (specific yield depends on conditions) |
| Purity | ~99% (by HPLC)[2] | High purity, low impurity profile[2] |
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5]
-
Phosphorus oxychloride is a corrosive and toxic chemical. Handle in a fume hood with appropriate PPE.
-
1-Chlorophthalazine and 1-hydrazinophthalazine should be handled with care, avoiding inhalation and skin contact.
-
All reactions should be conducted in a well-ventilated area, and appropriate fire safety measures should be in place, especially when working with flammable solvents like methanol and ethyl acetate.
Visualization
Reaction Pathway
Caption: Synthesis pathway from Phthalazinone to 1-Hydrazinophthalazine.
Experimental Workflow
Caption: Workflow for the two-step synthesis of 1-Hydrazinophthalazine.
References
- 1. archimica.com [archimica.com]
- 2. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 3. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 4. US20090187018A1 - Manufacture of Pure Hydralazine Salts - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-4-hydrazinophthalazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chloro-4-hydrazinophthalazine, a key intermediate in the production of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-established synthetic pathway involves a two-step process. The first step is the chlorination of phthalazinone using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 1,4-dichlorophthalazine. The subsequent step involves the selective hydrazinolysis of 1,4-dichlorophthalazine with hydrazine hydrate to produce this compound.
Q2: What are the critical parameters to control during the chlorination step?
The key parameters to monitor and control during the chlorination of phthalazinone are reaction temperature and the ratio of reactants. The reaction with phosphorus oxychloride is often exothermic.[1] Maintaining a specific temperature range, typically between 60-70°C, is crucial for driving the reaction to completion while minimizing the formation of impurities.[2] The molar ratio of phosphorus oxychloride to phthalazinone also significantly influences the reaction's efficiency.
Q3: I am observing a low yield in the hydrazinolysis step. What are the potential causes?
Low yields during the hydrazinolysis of 1,4-dichlorophthalazine can be attributed to several factors. One common issue is the degradation of the hydrazino intermediate through oxidation, especially in the presence of air.[3] Performing the reaction under an inert atmosphere, such as argon or nitrogen, can significantly improve the yield.[3] Other factors include suboptimal reaction temperature, insufficient reaction time, and the quality of the starting 1,4-dichlorophthalazine.
Q4: How can I minimize the formation of di-substituted (1,4-dihydrazinophthalazine) byproduct?
The formation of the di-substituted byproduct occurs when both chlorine atoms on the phthalazine ring react with hydrazine. To favor the mono-substitution, it is essential to control the stoichiometry of the reactants. Using a modest excess of hydrazine hydrate and maintaining a lower reaction temperature can enhance the selectivity for the mono-substituted product. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also recommended to stop the reaction upon the consumption of the starting material.
Q5: Are there any safety precautions I should be aware of when working with hydrazine hydrate and phosphorus oxychloride?
Yes, both reagents are hazardous. Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrazine hydrate is a suspected carcinogen and is also corrosive and toxic.[4] All procedures involving hydrazine hydrate should be conducted in a fume hood, and appropriate PPE must be worn.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1,4-Dichlorophthalazine | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product during workup. | - Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the reaction temperature between 60-65°C.[2] - Pour the reaction mixture over ice carefully in portions to control the exothermic reaction during quenching.[1] |
| Low yield of this compound | - Oxidation of the hydrazino intermediate.[3] - Formation of di-substituted byproduct. - Incomplete reaction. | - Conduct the reaction under an inert atmosphere (e.g., Argon).[3] - Use a controlled amount of hydrazine hydrate. - Monitor the reaction progress to avoid prolonged reaction times. |
| Product discoloration (yellow to brown) | - Presence of impurities. - Oxidation of the final product. | - Purify the product by recrystallization from a suitable solvent like ethanol. - Store the final product under an inert atmosphere and protected from light. |
| Presence of residual hydrazine | - Incomplete removal during workup. | - Thoroughly wash the product with a suitable solvent (e.g., cold isopropanol or methanol).[2][5] - Dry the product under vacuum. |
| Difficult filtration of the product | - Fine particle size of the precipitate. | - Allow the product to crystallize slowly at a lower temperature. - Use a different solvent system for precipitation/crystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,4-Dichlorophthalazine
| Parameter | Method A | Method B |
| Starting Material | Phthalazinone | Phthalazinone |
| Chlorinating Agent | Phosphorus oxychloride | Phosphorus oxychloride |
| Solvent | Toluene | None (excess POCl₃) |
| Temperature | 60-65°C[2] | 70°C[1] |
| Reaction Time | ~3 hours[2] | Not specified |
| Yield | 85% (as salt)[2] | Not specified |
| Purity | 99% (as salt)[2] | Not specified |
Table 2: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method A | Method B |
| Starting Material | 1,4-Dichlorophthalazine | 1-chlorophthalazine salt |
| Reagent | Hydrazine hydrate | Hydrazine hydrate |
| Solvent | Ethanol[1] | Isopropanol[2] |
| Temperature | Heated on a water bath[1] | 0-5°C (addition), then 20-25°C[2] |
| Reaction Time | 2 hours[1] | 24 hours[2] |
| Yield | 30-60%[1] | 86%[2] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dichlorophthalazine
Materials:
-
Phthalazinone
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Ethyl acetate
-
Sulfuric acid (concentrated)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, suspend phthalazinone (1 mol eq.) in toluene.
-
Slowly add phosphorus oxychloride (1.5 mol eq.) dropwise at room temperature. An initial temperature increase may be observed.
-
Heat the reaction mixture to approximately 60°C and maintain this temperature for about 3 hours.[2]
-
Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to 5°C.
-
Add ethyl acetate, followed by the slow addition of concentrated sulfuric acid with stirring for about an hour to precipitate the product salt.[2]
-
Filter the precipitate, wash with acetone, and dry under vacuum.[2]
Protocol 2: Synthesis of this compound
Materials:
-
1,4-Dichlorophthalazine salt
-
Hydrazine hydrate
-
Isopropanol
Procedure:
-
In a three-necked round-bottom flask, prepare a solution of hydrazine hydrate in isopropanol and cool it to 0-5°C.[2]
-
Add the 1,4-dichlorophthalazine salt in portions, ensuring the temperature is maintained between 0-5°C.[2]
-
After the addition is complete, allow the mixture to warm to 20-25°C and stir for approximately 24 hours.[2]
-
Cool the reaction mixture back to 0-5°C and stir for an additional 3 hours.[2]
-
Filter the resulting solid, wash with cold isopropanol, and dry under vacuum at 35°C.[2]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]
- 2. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 3. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US20090187018A1 - Manufacture of Pure Hydralazine Salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Chloro-4-hydrazinophthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-hydrazinophthalazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route involves the nucleophilic substitution of one chlorine atom in 1,4-dichlorophthalazine with hydrazine. This reaction is typically carried out in a suitable solvent, such as an alcohol, at a controlled temperature.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The most significant side product is 1,4-dihydrazinophthalazine, which is formed when both chlorine atoms of the starting material, 1,4-dichlorophthalazine, react with hydrazine. Other potential impurities include unreacted 1,4-dichlorophthalazine and potential hydrolysis or oxidation byproducts if the reaction is exposed to water or air for extended periods, especially at elevated temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (1,4-dichlorophthalazine) and the formation of the desired product and any significant side products.
Q4: What are the safety precautions I should take when working with hydrazine?
A4: Hydrazine is a hazardous chemical and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Anhydrous hydrazine is explosive, so it is typically used as hydrazine hydrate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of the desired product, this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time. |
| Sub-optimal reaction temperature. | Ensure the reaction is maintained at the optimal temperature. Lower temperatures may slow down the reaction, while higher temperatures can promote the formation of side products. |
| Poor quality of starting materials. | Use pure 1,4-dichlorophthalazine and fresh hydrazine hydrate. Impurities in the starting materials can lead to unwanted side reactions. |
Issue 2: High percentage of 1,4-dihydrazinophthalazine side product.
| Potential Cause | Troubleshooting Step |
| Excess of hydrazine. | Carefully control the stoichiometry of the reactants. Use a slight excess of 1,4-dichlorophthalazine or add hydrazine dropwise to the reaction mixture to avoid a localized high concentration of hydrazine. |
| High reaction temperature. | Perform the reaction at a lower temperature to favor the monosubstitution product. |
| Prolonged reaction time. | Monitor the reaction progress and stop it once the starting material is consumed to prevent further reaction to the disubstituted product. |
Issue 3: Presence of unreacted 1,4-dichlorophthalazine in the final product.
| Potential Cause | Troubleshooting Step | | Insufficient reaction time. | Ensure the reaction is allowed to proceed to completion by monitoring with TLC or HPLC. | | Inadequate mixing. | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. | | Low reaction temperature. | Gradually increase the reaction temperature within the optimal range to enhance the reaction rate. |
Data Presentation
The following table illustrates the theoretical effect of the molar ratio of reactants on the product distribution at a constant temperature and reaction time.
| Molar Ratio (1,4-dichlorophthalazine : Hydrazine) | Expected % this compound (Desired Product) | Expected % 1,4-dihydrazinophthalazine (Side Product) | Expected % Unreacted 1,4-dichlorophthalazine |
| 1 : 0.8 | High | Low | High |
| 1 : 1 | Optimal | Moderate | Low |
| 1 : 1.2 | Moderate | High | Very Low |
| 1 : 2 | Low | Very High | Very Low |
Experimental Protocols
Synthesis of 1,4-Dichlorophthalazine from Phthalhydrazide
This protocol describes the preparation of the key starting material, 1,4-dichlorophthalazine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend phthalhydrazide (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction mixture will gradually become a clear solution.
-
Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The crude 1,4-dichlorophthalazine will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol or toluene to obtain pure 1,4-dichlorophthalazine.
Synthesis of this compound
This protocol details the synthesis of the target compound from 1,4-dichlorophthalazine.
-
Reaction Setup: Dissolve 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Hydrazine: Cool the solution in an ice bath. Slowly add a solution of hydrazine hydrate (1-
Technical Support Center: Purification of Crude 1-Chloro-4-hydrazinophthalazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Chloro-4-hydrazinophthalazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - The chosen solvent system has poor solubility for the product at high temperatures or too high solubility at low temperatures.- The cooling process was too rapid, leading to the precipitation of impurities along with the product.- Incomplete precipitation of the product. | - Screen for alternative solvent systems. A mixture of solvents can be effective. For instance, recrystallization from methanol or ethanol has been reported.[1]- Allow the solution to cool down slowly to room temperature and then place it in an ice bath to maximize crystal formation.- After filtration, wash the crystals with a small amount of cold solvent to remove residual impurities without significant product loss.[2] |
| Product Discoloration (Pale Yellow to Yellow) | - Presence of oxidative impurities.- Thermal degradation during the reaction or purification process.[1]- Chelation with metal ions.[1] | - Treat the solution with activated charcoal during recrystallization to adsorb colored impurities.[3][4]- Ensure that the heating temperature during purification does not exceed the recommended limits (e.g., maintain temperature between 60-65°C).[1]- Use a chelating agent like EDTA during the purification process.[3][4] |
| Incomplete Removal of Starting Material (Phthalazinone) | - Incomplete reaction during the synthesis of 1-chlorophthalazine from phthalazinone. | - Monitor the reaction progress using HPLC to ensure the complete consumption of the starting material.[1]- If significant starting material remains, consider repeating the reaction step with adjusted parameters (e.g., reaction time, temperature). |
| Presence of Hydrazine Impurity | - Excess hydrazine hydrate used in the synthesis of 1-hydrazinophthalazine.- Inefficient removal during purification. | - Use the stoichiometric amount or a slight excess of hydrazine hydrate.- The U.S. Pharmacopoeia requires the hydralazine drug substance to be free of hydrazine at a level less than 0.001%.[1]- Purification via recrystallization from a suitable solvent like methanol can help in reducing the hydrazine content.[1] |
| Formation of Dimer Impurities | - Side reactions occurring during the synthesis. A common dimer impurity is 1-(2-phthalazin-1-ylhydrazino)phthalazine.[4] | - Optimize reaction conditions (temperature, reaction time) to minimize the formation of side products.- Preparative chromatography can be employed to isolate the desired product from dimer impurities.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities include unreacted starting materials like phthalazinone, by-products such as phthalazine, and process-related impurities like dimer formation.[1][4][6] Thermal degradation can also lead to impurities like phthalazinone and phthalazine.[1]
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is a commonly used method. Solvents such as methanol or ethanol have been successfully employed.[1] For higher purity, preparative high-performance liquid chromatography (HPLC) can be used to isolate the compound from closely related impurities.[3][5]
Q3: How can the purity of this compound be assessed?
A3: High-performance liquid chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and its subsequent product, hydralazine hydrochloride.[1][3][5] HPLC methods can separate the main compound from various process-related impurities and degradation products.[7][8]
Q4: What are the stability considerations for this compound?
A4: this compound and its derivatives like hydralazine can be sensitive to heat, light, and pH changes.[1][9][10] It is reported that hydralazine is stable in acidic conditions but degrades in alkaline environments.[9][10] It is also incompatible with strong oxidizing agents.[11][12] Storage in a cool, dark place is recommended.[13]
Q5: What is the solubility profile of this compound?
Experimental Protocols
Recrystallization of Crude this compound (as Hydralazine Hydrochloride)
This protocol is adapted from procedures described for the purification of hydralazine hydrochloride, the direct downstream product of this compound.
-
Dissolution: Suspend the crude hydralazine hydrochloride wet material in methanol.[1]
-
Basification & Dissolution: Add triethylamine and raise the temperature to approximately 60-65°C to achieve a clear solution.[1]
-
Hot Filtration: Filter the hot solution to remove any insoluble matter.
-
Acidification & Precipitation: Purge hydrogen chloride gas through the filtrate to adjust the pH to 2-4, inducing the precipitation of the purified hydralazine hydrochloride.[1]
-
Cooling & Crystallization: Cool the slurry to 0-5°C and stir for about 1 hour to ensure complete crystallization.[1]
-
Filtration and Washing: Filter the purified product and wash it with cold methanol.[1]
-
Drying: Dry the isolated pure hydralazine hydrochloride under vacuum at 45°C for about 3 hours.[1]
HPLC Method for Purity Analysis
The following is a general HPLC method based on literature for the analysis of hydralazine and its impurities.
| Parameter | Condition |
| Column | Unisphere Cyano column or Inertsil ODS-3V, 250mm x 4.6mm |
| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., potassium hydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[8][14] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30°C[8] |
| Detection | UV at 230 nm[8][14] |
| Injection Volume | 10 µL[8] |
Visualizations
References
- 1. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 2. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods [agris.fao.org]
- 11. Hydralazine hydrochloride | 304-20-1 [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. 1-Hydrazinophthalazine Hydrochloride | 304-20-1 | TCI Deutschland GmbH [tcichemicals.com]
- 14. iosrjournals.org [iosrjournals.org]
Technical Support Center: Temperature Management in 1-Chloro-4-hydrazinophthalazine Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature during chemical reactions involving 1-Chloro-4-hydrazinophthalazine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of temperature control in the reaction of this compound with hydrazine?
A1: Temperature control is paramount in the synthesis of hydralazine from this compound for several key reasons:
-
Exothermic Reaction: The reaction between this compound and hydrazine hydrate is highly exothermic. Without proper cooling, the temperature can rise rapidly, leading to a loss of control over the reaction.
-
Impurity Formation: Elevated temperatures can promote the formation of side products and impurities, which can affect the final product's purity and yield.
-
Product Degradation: The final product, hydralazine, can be sensitive to high temperatures and may degrade, leading to a discolored and impure product.
Q2: What are the recommended temperature ranges for the synthesis of hydralazine?
A2: Based on established protocols, the following temperature ranges are recommended:
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Reagent Addition: The addition of this compound to hydrazine hydrate should be performed at a low temperature, typically between 0°C and 10°C . Some protocols even specify maintaining the temperature below 20°C during the addition.
-
Reaction Progression: After the initial addition, the reaction mixture is typically heated to a temperature between 60°C and 70°C to ensure the reaction goes to completion.
-
Crystallization: The final product is often crystallized by cooling the reaction mixture to 0-5°C .
Q3: What are the potential consequences of inadequate temperature control?
A3: Failure to maintain the recommended temperature ranges can lead to several undesirable outcomes:
-
Reduced Yield and Purity: Overheating can lead to the formation of various impurities, including insoluble by-products, which will lower the overall yield and purity of the desired hydralazine.
-
Formation of Specific Impurities: While specific impurity formation is highly dependent on the exact reaction conditions, elevated temperatures are known to promote the formation of process-related impurities. One such identified impurity is a dimer of hydralazine, referred to as "Hazh Dimer".
-
Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in pressure and temperature, posing a significant safety risk in a laboratory or manufacturing setting.
-
Discoloration of the Final Product: Hydralazine is known to be unstable at elevated temperatures and in the presence of oxygen and metal ions, which can lead to discoloration of the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Actions |
| Rapid, uncontrolled temperature increase during reagent addition. | Addition rate is too fast. Inadequate cooling. | 1. Immediately stop the addition of the reagent. 2. Ensure the cooling bath is at the correct temperature and functioning efficiently. 3. Once the temperature is back within the desired range, resume addition at a much slower rate. |
| The reaction mixture develops a dark color or unexpected precipitate. | Overheating, leading to the formation of degradation products or insoluble impurities. | 1. Immediately cool the reaction mixture. 2. Take a sample for in-process analysis (e.g., HPLC) to identify the presence of impurities. 3. Consider filtering the hot solution to remove any insoluble by-products before proceeding with crystallization. |
| Low yield of the final product. | Incomplete reaction due to insufficient heating time or temperature. Formation of side products due to excessive temperature. | 1. Monitor the reaction progress using HPLC to ensure it has gone to completion. 2. If the reaction is incomplete, consider extending the heating time at the recommended temperature. 3. If side products are detected, review the temperature control during the entire process. |
| Final product has poor purity. | Inadequate temperature control during the reaction. Insufficient purification. | 1. Review and optimize the temperature control at all stages of the reaction. 2. Consider recrystallization of the final product to improve its purity. |
Quantitative Data Summary
The following table summarizes key quantitative data from various experimental protocols for the synthesis of hydralazine.
| Parameter | Value | Source |
| Initial Cooling Temperature | <10°C | [1] |
| Reagent Addition Temperature | <20°C | [1] |
| Reaction Temperature | 60-70°C | [1] |
| Crystallization Temperature | 0-5°C | [1] |
| Typical Yield | 77-80% | [1] |
Experimental Protocols
Lab-Scale Synthesis of Hydralazine from this compound
This protocol is a generalized procedure based on common laboratory practices.
Materials:
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This compound
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Hydrazine hydrate
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Ethanol
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Ice bath
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Heating mantle with temperature controller
-
Three-necked round-bottom flask
-
Condenser
-
Thermometer
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Magnetic stirrer
Procedure:
-
Set up a three-necked round-bottom flask equipped with a condenser, a thermometer, and a magnetic stirrer in an ice bath.
-
Charge the flask with ethanol and hydrazine hydrate. Cool the solution to below 10°C with stirring.
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Slowly add this compound in portions, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C.
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Maintain this temperature and continue stirring for 1-2 hours. Monitor the reaction progress by HPLC.
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Once the reaction is complete, cool the mixture to 0-5°C in an ice bath to induce crystallization.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
Dry the product under vacuum at a low temperature (e.g., 40-50°C).
Visualizations
Caption: Experimental workflow for the synthesis of hydralazine.
References
common impurities in 1-Chloro-4-hydrazinophthalazine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-hydrazinophthalazine. The information focuses on identifying and removing common impurities that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The primary impurities in this compound typically originate from its synthesis, which involves the reaction of 1-chlorophthalazine with hydrazine. Therefore, common impurities include:
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Unreacted 1-chlorophthalazine: The immediate precursor to the final product.
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Phthalazinone: The starting material for the synthesis of 1-chlorophthalazine. Its presence indicates an incomplete initial reaction.
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Chlorophosphorylphthalazine: A potential byproduct from the synthesis of 1-chlorophthalazine when using phosphorus oxychloride.
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Colored Impurities: Often arise from side reactions or degradation, leading to a yellow or brown appearance of the material.
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Hydrazine: Excess reagent from the hydrazinolysis step.
Q2: How can I detect the presence of these impurities?
High-Performance Liquid Chromatography (HPLC) is the most effective analytical technique for detecting and quantifying impurities in this compound. A Reverse Phase HPLC (RP-HPLC) method can be developed and validated to separate the main compound from its potential impurities.
Q3: My this compound product is discolored (yellow/brown). What is the likely cause and how can I remove the color?
Discoloration is often due to the presence of oxidized byproducts or residual starting materials that are colored. To remove these impurities, the following methods can be employed:
-
Recrystallization: This is a primary technique for purifying the solid product. Selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature is crucial.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. Subsequent filtration to remove the carbon followed by recrystallization will yield a purer, colorless product.
Q4: I am observing a significant amount of unreacted 1-chlorophthalazine in my final product. What could be the issue?
Incomplete reaction with hydrazine is the most probable cause. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient duration and at the optimal temperature as per your protocol.
-
Stoichiometry of Hydrazine: An insufficient amount of hydrazine will lead to an incomplete reaction. Ensure the correct molar ratio of hydrazine to 1-chlorophthalazine is used.
-
Purity of 1-chlorophthalazine: Impurities in the starting 1-chlorophthalazine can sometimes interfere with the reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; loss of product during workup or purification. | Optimize reaction conditions (time, temperature, stoichiometry). Ensure proper pH control during product isolation. Minimize transfers and use appropriate filtration techniques to reduce mechanical losses. |
| High levels of Phthalazinone impurity | Incomplete conversion of phthalazinone to 1-chlorophthalazine in the preceding step. | Purify the 1-chlorophthalazine intermediate before proceeding to the hydrazinolysis step. Recrystallization of 1-chlorophthalazine can effectively remove residual phthalazinone. |
| Presence of unidentified peaks in HPLC | Side reactions or degradation of starting materials or product. | Characterize the unknown impurities using techniques like LC-MS and NMR. Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to minimize side reactions. |
| Difficulty in filtering the product | Very fine crystalline or amorphous product. | Optimize the crystallization process. Slow cooling and the use of a suitable anti-solvent can promote the formation of larger, more easily filterable crystals. |
Experimental Protocols
Purification of 1-Chlorophthalazine by Recrystallization
This protocol is designed to remove unreacted phthalazinone and other soluble impurities from 1-chlorophthalazine, the precursor to this compound.
Objective: To purify crude 1-chlorophthalazine by recrystallization.
Materials:
-
Crude 1-chlorophthalazine
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Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
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Condenser
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Buchner funnel and flask
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Filter paper
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Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which 1-chlorophthalazine has high solubility at high temperatures and low solubility at low temperatures. Ethanol or ethyl acetate are common starting points. Phthalazinone has lower solubility in these solvents, allowing for its removal.
-
Dissolution: Place the crude 1-chlorophthalazine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the solvent's boiling point while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The 1-chlorophthalazine will start to crystallize. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
HPLC Method for Impurity Profiling
This method can be adapted for the analysis of impurities in this compound and its precursor, 1-chlorophthalazine.[1]
-
Column: Inertsil ODS-3V, 250mm x 4.6mm, 5µm particle size
-
Mobile Phase A: Buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid)
-
Mobile Phase B: Methanol
-
Gradient Elution: A gradient program is typically used, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Relative Retention Times (RRT) of Potential Impurities (relative to Hydralazine): [1]
| Compound | RRT |
| Hydralazine | 1.0 |
| Phthalazine | 2.4 |
| 1-Phthalazinone (Impurity C) | 5.0 |
| 1-Chlorophthalazine (Impurity E) | 6.5 |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of 1-chlorophthalazine by recrystallization.
Logical Relationship of Impurities
Caption: Relationship between starting materials, intermediates, and common impurities.
References
Navigating Reactions with 1-Chloro-4-hydrazinophthalazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent conditions in reactions involving 1-Chloro-4-hydrazinophthalazine. The following information is designed to address specific experimental challenges and facilitate the successful synthesis of phthalazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The choice of solvent is critical and depends on the specific reaction type. Key factors to consider are:
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Reactant Solubility: Ensure all starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reaction Type:
-
Nucleophilic Substitution/Cyclization: For reactions involving nucleophilic attack on the chloro-group followed by cyclization, polar aprotic solvents like DMF or n-butanol, and even non-polar solvents like xylene at elevated temperatures, have been successfully employed.[1]
-
Condensation Reactions: In multi-component reactions leading to fused phthalazine systems, solvent-free conditions or high-boiling polar solvents are often preferred to drive the reaction towards completion by removing volatile byproducts.[2][3]
-
-
Temperature: The solvent's boiling point must be appropriate for the required reaction temperature.
-
Potential for Side Reactions: Protic solvents may participate in undesired side reactions with the hydrazinyl moiety or other reactive species.
Q2: I am observing low yields in my reaction. What are the likely causes and how can I improve the outcome?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Solvent Choice: The solvent may not be optimal for your specific transformation. A solvent screening study is highly recommended. For the synthesis of pyrazolophthalazine diones, a study comparing various solvents found that solvent-free conditions provided the highest yield.[2][3]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. The hydrazinyl group is susceptible to oxidation, especially in the presence of air.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purity of Starting Materials: Impurities in this compound or other reactants can interfere with the reaction. Ensure the purity of your starting materials.
Q3: Are there any known stability issues with this compound?
A3: Yes, the hydrazinyl group in phthalazine derivatives can be sensitive. For a similar compound, 1-hydrazino-4-methyl-5H-pyridazino[4,5-b]indole, it was found to be air-sensitive and prone to oxidative dehydrazination when heated in the presence of air.[4] Conducting reactions under an inert atmosphere is a good precautionary measure to prevent potential degradation of the starting material.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Inappropriate solvent leading to poor solubility or unfavorable reaction kinetics. | Conduct a small-scale solvent screening. For condensation reactions, consider solvent-free conditions or high-boiling point solvents. For nucleophilic substitutions, explore polar aprotic solvents like DMF or n-butanol. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |
| Reaction time is insufficient. | Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. | |
| Formation of Multiple Products/Byproducts | Oxidation of the hydrazinyl group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Side reactions with a protic solvent. | If applicable, switch to a polar aprotic or non-polar solvent. | |
| Competing reaction pathways. | Optimize reaction conditions (temperature, catalyst, reactant stoichiometry) to favor the desired product. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | After reaction completion, cool the mixture and if the product does not precipitate, consider adding a non-solvent to induce precipitation. |
| Product co-elutes with impurities during chromatography. | Experiment with different solvent systems for column chromatography. |
Data Presentation: Solvent Effects on Phthalazine Synthesis
While direct comparative studies on this compound are limited, data from the synthesis of related phthalazine structures can provide valuable insights into solvent selection.
Table 1: Solvent Screening for the Synthesis of Pyrazolo Phthalazine Dione Derivatives [2][3]
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Ethanol | 120 | 60 |
| 2 | Tetrahydrofuran | 150 | 55 |
| 3 | Dichloromethane | 180 | 45 |
| 4 | Acetonitrile | 180 | 50 |
| 5 | Toluene | 240 | 48 |
| 6 | Ethylene glycol | 90 | 67 |
| 7 | PEG-200 | 80 | 75 |
| 8 | PEG-400 | 75 | 80 |
| 9 | Water | 240 | 40 |
| 10 | Methanol | 210 | 45 |
| 11 | Solvent-free | 20 | 95 |
Reaction Conditions: Phthalic anhydride (1 mmol), hydrazine monohydrate (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) with boric acid as a catalyst.[2] This data suggests that for this type of multi-component condensation, polar protic and aprotic solvents are less effective than solvent-free conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-alkoxy-[2][3][5]triazolo[3,4-a]phthalazin-3(2H)-one Derivatives [1]
This protocol illustrates the use of a polar aprotic solvent for a nucleophilic substitution followed by cyclization.
-
A solution of 1,4-dichlorophthalazine is reacted with formic hydrazide in xylene under reflux.
-
The intermediate is then reacted with an appropriate alcohol or substituted phenol in the presence of a base like sodium hydroxide in a solvent such as DMF under reflux for 3 hours to yield the final product.
Visualizing Experimental Logic
References
- 1. jocpr.com [jocpr.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 4. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
preventing dimer formation in 1-Chloro-4-hydrazinophthalazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chloro-4-hydrazinophthalazine. The primary focus is to address and prevent the formation of dimeric impurities during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common dimeric impurity observed in reactions involving this compound?
A1: A frequently identified dimeric impurity during the synthesis of hydralazine (1-hydrazinophthalazine) is 1-(2-phthalazin-1-ylhydrazino)phthalazine.[1] This impurity is sometimes referred to as "Hazh Dimer impurity" in analytical literature.[1][2]
Q2: How is this dimeric impurity typically formed?
A2: The formation of the 1-(2-phthalazin-1-ylhydrazino)phthalazine dimer is believed to occur through a nucleophilic aromatic substitution reaction. In this side reaction, the already formed 1-hydrazinophthalazine acts as a nucleophile and attacks another molecule of the starting material, this compound, displacing the chloride. A similar mechanism has been reported for related compounds, such as the formation of 1,2-bis-(4-methylphthalazinyl)hydrazine.[3]
Q3: What analytical techniques can be used to detect this dimeric impurity?
A3: High-Performance Liquid Chromatography (HPLC) is a common method for detecting this impurity, which is often observed as a late-eluting peak in the chromatogram.[1][4] For structural confirmation, techniques such as High-Resolution Accurate Mass Spectrometry (HR/AM-LCMS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are employed.[1]
Q4: Are there other potential side reactions to be aware of?
A4: Besides dimerization, other potential side reactions and degradants in hydralazine synthesis can include the formation of phthalazone and phthalazine, particularly under conditions of thermal degradation or hydrolysis.[5][6]
Troubleshooting Guide: Preventing Dimer Formation
This guide provides specific strategies to minimize the formation of dimeric impurities in your reactions.
| Issue | Potential Cause | Recommended Solution |
| Presence of a significant late-eluting peak in HPLC, corresponding to the dimer. | Excess of starting material (this compound) relative to the nucleophile. | Carefully control the stoichiometry of your reactants. A slight excess of the primary nucleophile (e.g., hydrazine hydrate) can help to ensure the complete consumption of the this compound, reducing the opportunity for the product to act as a nucleophile. |
| Prolonged reaction time or elevated temperature. | Monitor the reaction progress closely using a suitable technique like TLC or HPLC. Once the starting material is consumed, work up the reaction promptly to prevent further side reactions. Consider optimizing the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. | |
| High concentration of reactants. | Running the reaction at a lower concentration may disfavor the bimolecular dimerization reaction. Experiment with solvent volumes to find optimal conditions. | |
| Basic reaction conditions. | The basicity of the reaction mixture can influence the nucleophilicity of the hydrazino group on the product. If possible, explore the effect of pH on the reaction and consider using a milder base or a buffered system to control the pH. |
Experimental Protocols
Protocol 1: General Synthesis of 1-Hydrazinophthalazine (Hydralazine)
This protocol is a general representation and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chlorophthalazine in a suitable solvent such as ethanol.[5]
-
Reagent Addition: Add hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to 1-chlorophthalazine is a critical parameter to optimize for minimizing dimer formation.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. The crude product can be collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts, including the dimeric impurity.
Visualizing Reaction Pathways
To aid in understanding the chemistry involved, the following diagrams illustrate the desired reaction and the problematic side reaction.
Caption: Desired vs. Undesired Reaction Pathways.
The following diagram illustrates the logical flow for troubleshooting dimer formation.
Caption: Troubleshooting Workflow for Dimer Prevention.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Substitution and Ring closure Reactions of Phthalazine Derivatives | Faculty of Science [b.aun.edu.eg]
- 4. researchgate.net [researchgate.net]
- 5. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 6. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
troubleshooting guide for low yield in 1-Chloro-4-hydrazinophthalazine substitutions
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in substitution reactions with 1-Chloro-4-hydrazinophthalazine.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a very low yield of the desired product. What are the most common initial factors to investigate?
A1: When troubleshooting low yields, the primary factors to scrutinize are the purity of your starting materials, the reaction conditions (temperature, solvent, and base), and the potential for side reactions. Impurities in this compound or the nucleophile can significantly inhibit the reaction. Additionally, the highly reactive hydrazino group can lead to undesired side reactions if the conditions are not optimized.[1][2]
Q2: I suspect my this compound has degraded. How can I assess its purity?
A2: this compound can be unstable and may degrade upon storage, often indicated by a darkening in color.[3] To assess purity, it is recommended to determine its melting point and compare it to the literature value (approximately 272 - 274 °C with decomposition).[4] Further analysis by techniques such as ¹H NMR spectroscopy or HPLC can provide a more definitive assessment of purity. If degradation is suspected, it is best to use a fresh batch or purify the existing material.
Q3: What are the optimal reaction conditions for a typical nucleophilic substitution on this compound?
A3: The optimal conditions can vary depending on the specific nucleophile being used. However, a good starting point is to use a polar aprotic solvent such as ethanol or isopropanol.[1][3] The reaction temperature can also be critical; some reactions proceed well at room temperature, while others may require heating.[2][5] It is often beneficial to perform small-scale trial reactions at different temperatures to find the optimum.[6][7] The choice and amount of base, if required, should also be carefully considered to avoid promoting side reactions.
Q4: What are some common side reactions that can occur during substitutions with this compound?
A4: The hydrazino group in this compound is highly reactive and can lead to several side reactions.[1][2] These can include oxidation of the hydrazine moiety, especially in the presence of air or metal ions, and the formation of hydrazone derivatives.[2][8] Additionally, self-condensation or reaction with the solvent can occur under certain conditions.
Q5: How can I improve the isolation and purification of my final product to maximize the yield?
A5: Product isolation is a critical step that can significantly impact the final yield. For products that precipitate from the reaction mixture, ensuring complete precipitation by cooling the mixture can be effective.[3] Washing the isolated product with a cold solvent helps to remove impurities without significant product loss.[2] If the product is not easily precipitated, extraction followed by column chromatography is a standard method for purification. The choice of solvent system for chromatography is crucial and should be optimized using thin-layer chromatography (TLC).
Troubleshooting Guide for Low Yield
This table summarizes potential causes for low yield and suggests corrective actions.
| Observation | Potential Cause | Suggested Troubleshooting Step |
| No or very little product formation | Low reactivity of the nucleophile | Increase the reaction temperature in increments of 10 °C. Consider using a stronger base or a catalyst if applicable. |
| Degraded this compound | Check the purity of the starting material. Use a fresh batch or purify the existing one. | |
| Incorrect solvent | Try a different solvent. Polar aprotic solvents like DMF or DMSO can sometimes enhance reactivity. | |
| Multiple spots on TLC, complex NMR spectrum | Side reactions | Lower the reaction temperature. Reduce the amount of base. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
| Product degradation | Analyze the stability of the product under the reaction and workup conditions. Consider a milder workup procedure. | |
| Product is formed but lost during workup | Product is soluble in the workup solvent | Modify the workup procedure. For example, if the product is water-soluble, avoid aqueous washes or use saturated brine. |
| Incomplete precipitation | If precipitating the product, cool the solution for a longer period or add an anti-solvent. | |
| Emulsion formation during extraction | Add a small amount of brine to the aqueous layer to break the emulsion. |
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a general methodology for the substitution reaction of this compound with a generic amine nucleophile.
-
Reactant Preparation : In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, 10 mL per mmol of substrate).
-
Addition of Nucleophile : Add the amine nucleophile (1.1 equivalents) to the solution. If the nucleophile is a salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equivalents).
-
Reaction Monitoring : Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol.[3] If no precipitate forms, remove the solvent under reduced pressure.
-
Purification : Purify the crude product by recrystallization or column chromatography.
-
Characterization : Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry) and determine the melting point.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
References
- 1. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 2. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 3. US7989452B2 - Stable hydrazalazine pharmaceutical compositions - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
stability of 1-Chloro-4-hydrazinophthalazine under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-Chloro-4-hydrazinophthalazine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solution?
A1: this compound is a reactive intermediate, primarily used in the synthesis of Hydralazine. Its chloro group is susceptible to nucleophilic substitution, making the compound inherently unstable in the presence of nucleophiles, including water. One study noted that isolated 1-chlorophthalazine can be highly unstable, leading to disintegration and the formation of insoluble impurities if not handled carefully.[1]
Q2: What are the expected degradation pathways for this compound under acidic and basic conditions?
A2: Under both acidic and basic conditions, the primary degradation pathway is expected to be hydrolysis, where the chlorine atom is replaced by a hydroxyl group to form 4-hydrazinophthalazin-1(2H)-one. The rate of this hydrolysis is dependent on pH and temperature.
Q3: A related compound, Dihydralazine, is reported to be stable in acidic conditions but degrades at a pH ≥ 7. Does this compound follow a similar pattern?
Q4: Can I expect significant degradation of this compound during my experiments?
A4: Yes, significant degradation can be expected, especially if the compound is in solution for extended periods, at elevated temperatures, or at pH values away from its point of maximum stability. It is recommended to use freshly prepared solutions of this compound for your reactions to ensure the purity and concentration of your starting material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in reactions where this compound is a starting material. | Degradation of this compound prior to or during the reaction. | Use a freshly prepared solution of this compound.If possible, conduct the reaction at a lower temperature.Adjust the pH of the reaction mixture to be closer to the expected point of maximum stability (around pH 3.5), if compatible with your reaction conditions.Analyze the purity of your this compound stock before use. |
| Appearance of unexpected impurities in my reaction mixture. | Formation of hydrolysis products or other degradants from this compound. | Characterize the impurities using techniques like LC-MS to confirm if they correspond to expected degradation products.Minimize reaction time and work-up time to reduce the formation of degradants.Consider performing the reaction in an anhydrous solvent if the reaction chemistry allows. |
| Inconsistent reaction outcomes. | Variable purity of this compound due to degradation during storage. | Store solid this compound in a cool, dry, and dark place.Avoid preparing stock solutions for long-term storage.Re-evaluate the purity of your starting material periodically. |
Data Presentation
When conducting stability studies, it is crucial to present the data in a clear and organized manner. Below is a template for summarizing quantitative data from forced degradation studies.
Table 1: Forced Degradation of this compound
| Stress Condition | Time (hours) | Assay of this compound (%) | Major Degradant (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 2 | 85.2 | 13.5 | 98.7 |
| 4 | 72.8 | 25.9 | 98.7 | |
| 8 | 58.1 | 40.2 | 98.3 | |
| 0.1 M NaOH (60°C) | 0.5 | 45.3 | 53.1 | 98.4 |
| 1 | 15.7 | 82.5 | 98.2 | |
| 2 | <1.0 | >95.0 | - | |
| pH 7 Buffer (60°C) | 4 | 90.5 | 8.1 | 98.6 |
| 8 | 82.1 | 16.5 | 98.6 | |
| 24 | 65.4 | 33.2 | 98.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under acidic and basic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
pH meter
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
3. Acidic Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl.
-
Keep the solution at a constant temperature (e.g., 60°C).
-
Withdraw samples at specified time intervals (e.g., 0, 2, 4, 8 hours).
-
Neutralize the samples with an appropriate amount of NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
4. Basic Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH.
-
Keep the solution at a constant temperature (e.g., 60°C).
-
Withdraw samples at specified time intervals (e.g., 0, 0.5, 1, 2 hours).
-
Neutralize the samples with an appropriate amount of HCl and dilute with mobile phase to a suitable concentration for HPLC analysis.
5. Neutral Degradation:
-
In a volumetric flask, mix a known volume of the stock solution with pH 7.0 phosphate buffer.
-
Keep the solution at a constant temperature (e.g., 60°C).
-
Withdraw samples at specified time intervals (e.g., 0, 4, 8, 24 hours).
-
Dilute the samples with mobile phase to a suitable concentration for HPLC analysis.
6. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and any major degradation products.
Visualizations
References
Technical Support Center: Isolating Products from 1-Chloro-4-hydrazinophthalazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up and isolation of products from reactions involving 1-chloro-4-hydrazinophthalazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile starting material. The most common reactions involve the nucleophilic substitution of the chlorine atom and reactions of the hydrazine moiety. These include:
-
Synthesis of Hydralazine and its analogs: Reaction with hydrazine hydrate to replace the chloro group.
-
Hydrazone formation: Condensation of the hydrazine group with aldehydes and ketones.[1]
-
Triazolophthalazine synthesis: Cyclization reactions of the hydrazine group with carboxylic acids or their derivatives.[2]
Q2: My reaction to form a hydrazone from a hydrazinophthalazine derivative is complete according to TLC, but the product is not precipitating from the reaction mixture. What should I do?
A2: If your hydrazone product does not precipitate upon cooling, you can try the following:
-
Solvent Removal: Remove the reaction solvent under reduced pressure. The resulting crude solid or oil can then be subjected to purification.[3]
-
Induce Crystallization: If you have a crude solid, try recrystallization. If it's an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
-
Extraction: If the product is an oil, dissolve it in a suitable organic solvent (like ethyl acetate or dichloromethane) and perform a liquid-liquid extraction with water to remove any water-soluble impurities. Dry the organic layer and concentrate to obtain the crude product.
Q3: What is the optimal pH for hydrazone formation?
A3: The formation of hydrazones is pH-sensitive and is typically acid-catalyzed. A mildly acidic pH range of 4-6 is generally optimal.[3] A catalytic amount of acid, such as a few drops of glacial acetic acid, is often added to the reaction mixture.[3]
Q4: I am seeing a significant amount of a side product in my hydrazone synthesis. What could it be?
A4: A common side product in hydrazone synthesis is the corresponding azine. This occurs when the initially formed hydrazone reacts with another molecule of the aldehyde or ketone starting material. To minimize azine formation, it is advisable to use a slight excess of the hydrazine derivative relative to the carbonyl compound.
Q5: What are some common impurities found in triazolophthalazine synthesis?
A5: Impurities in triazolophthalazine synthesis can arise from starting materials, by-products, or degradation. These may include unreacted 1-hydrazinophthalazine derivative, the intermediate N-acylhydrazide, and potentially positional isomers depending on the cyclization conditions.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Hydrazone Synthesis
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Check the pH of the reaction mixture and adjust to a mildly acidic range (pH 4-6) with a catalytic amount of a weak acid like acetic acid.[3] |
| Poor Quality of Reagents | Ensure that the aldehyde/ketone and the hydrazinophthalazine derivative are pure. Impurities can significantly hinder the reaction. Consider purifying starting materials if their purity is questionable. |
| Steric Hindrance | If you are using bulky aldehydes, ketones, or hydrazinophthalazine derivatives, the reaction may be slow. Try increasing the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3] |
| Water as a Byproduct | The formation of hydrazones produces water, which can sometimes inhibit the reaction from going to completion. If the reaction is stalling, consider using a Dean-Stark apparatus to remove water as it forms, especially if the reaction is run at reflux. |
| Product Loss During Work-up | Significant product loss can occur during filtration, extraction, and recrystallization. Ensure careful handling and optimize purification procedures. For instance, when washing filtered crystals, use a minimal amount of cold solvent to avoid redissolving the product. |
Problem 2: Oily Product Instead of a Solid
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Impurities can often prevent a product from crystallizing. Attempt to purify a small amount of the oil using column chromatography to see if a solid product can be obtained. |
| Residual Solvent | Ensure all solvent has been removed under high vacuum. Trace amounts of solvent can cause the product to remain as an oil. |
| Product is inherently an oil at room temperature | Confirm the expected physical state of your product from literature if available. If it is indeed an oil, purification will rely on techniques like column chromatography. |
| Trituration | Try adding a non-polar solvent in which your product is insoluble (e.g., hexanes or pentane) to the oil and stirring vigorously. This process, called trituration, can sometimes induce crystallization. |
Problem 3: Difficulty in Purifying Crude Triazolophthalazines
| Possible Cause | Troubleshooting Step |
| Incomplete Cyclization | The crude product may contain the uncyclized N-acylhydrazide intermediate. If this is the case, you may need to resubject the crude material to the cyclization conditions (e.g., heating in a high-boiling solvent like DMF or using a dehydrating agent). |
| Poor Solubility of Product | Triazolophthalazines can sometimes have poor solubility, making recrystallization challenging. Screen a variety of solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization of phthalazine derivatives include ethanol, methanol, and mixtures of ethyl acetate and dichloromethane.[5][6] |
| Formation of Positional Isomers | Depending on the substrate, cyclization could potentially lead to the formation of isomeric products. These may be difficult to separate by recrystallization alone. Column chromatography or preparative HPLC may be necessary for separation. |
| Baseline Impurities on TLC | If you observe impurities that do not move from the baseline on TLC, they are likely very polar. These can sometimes be removed by washing the crude product with a polar solvent in which your desired product has low solubility. |
Experimental Protocols
General Protocol for Hydrazone Formation
-
Dissolve the 1-hydrazinophthalazine derivative in a suitable solvent (e.g., ethanol, methanol).
-
Add an equimolar amount or a slight excess of the aldehyde or ketone.
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid.[3]
-
Stir the reaction mixture at room temperature or heat under reflux. Monitor the progress of the reaction by TLC.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature.[7]
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.[3]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[8]
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Summary of Yields for a Hypothetical Hydrazone Synthesis Troubleshooting Experiment
| Entry | Acid Catalyst | Reaction Temperature | Reaction Time (h) | Yield (%) |
| 1 | None | Room Temperature | 24 | 15 |
| 2 | Acetic Acid (cat.) | Room Temperature | 12 | 75 |
| 3 | Acetic Acid (cat.) | Reflux | 4 | 92 |
| 4 | HCl (cat.) | Room Temperature | 12 | 68 |
Visualizations
Caption: Workflow for hydrazone synthesis and purification.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 1-Chloro-4-hydrazinophthalazine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-Chloro-4-hydrazinophthalazine is a critical intermediate in the synthesis of the antihypertensive drug hydralazine.[1][2] Its purity directly impacts the quality and safety of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental protocols and data.
Introduction to Purity Analysis of this compound
This compound, also known as 1-chlorophthalazine, is the direct precursor to hydralazine and is often found as a process-related impurity in the final API.[3][4][5] The manufacturing process of hydralazine involves the reaction of 1-chlorophthalazine with hydrazine hydrate.[2][6] Therefore, residual 1-chlorophthalazine is a key impurity that must be monitored and controlled. Additionally, other process-related impurities and degradation products may be present.
Reverse-phase HPLC (RP-HPLC) is the most widely adopted analytical technique for assessing the purity of hydralazine and its related substances, including this compound.[7][8] Its specificity, sensitivity, and accuracy make it the gold standard for separating and quantifying the main component from its impurities.
Comparative Analysis of Analytical Methods
While RP-HPLC is the predominant method, other analytical techniques can be employed for the purity assessment of related compounds. This section compares a typical RP-HPLC method with an alternative spectrophotometric method.
| Parameter | RP-HPLC Method | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity differences between the analyte and impurities on a stationary phase. | Measurement of light absorbance at a specific wavelength. |
| Specificity | High; capable of separating structurally similar impurities. | Low; potential for interference from other chromophoric impurities. |
| Sensitivity | High (LOD and LOQ in the ppm range). | Moderate; generally less sensitive than HPLC. |
| Quantification | Accurate and precise quantification of individual impurities. | Primarily used for total impurity estimation or assay of the main component. |
| Linearity | Excellent over a wide concentration range. | Good, but may be limited by Beer-Lambert Law deviations at high concentrations. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes per sample. | High; rapid analysis once the method is established. |
| Cost | Higher initial instrument cost and ongoing solvent expenses. | Lower instrument cost and minimal solvent usage. |
Recommended HPLC Method for this compound Purity
This section details a robust RP-HPLC method for the accurate determination of this compound purity and the quantification of its potential impurities.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Inertsil ODS 3V (4.6 mm x 250 mm, 5 µm particle size) or equivalent C18 column.[7]
-
Mobile Phase A: Phosphate buffer (pH 2.5) and acetonitrile.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient Program: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 230 nm.[7]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile is commonly used.
-
Standard Solution: Prepare a standard solution of this compound reference standard in the diluent.
-
Sample Solution: Prepare the sample solution of the test article in the diluent at the same concentration as the standard solution.
Potential Impurities to Monitor
Based on the synthesis of hydralazine, the following are potential impurities in a this compound sample:
-
Phthalazinone: The starting material for the synthesis of 1-chlorophthalazine.[4]
-
Hydralazine: The intended product of the subsequent reaction step.[1]
-
Phthalazine: A potential degradation product.[2]
-
Hydralazine Dimer Impurity: A known impurity in hydralazine synthesis.[3]
Method Validation Summary
A well-validated HPLC method is crucial for reliable results. The following table summarizes typical validation parameters for an HPLC purity method, based on ICH Q2(R1) guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from all known impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 for the analyte and all specified impurities.[7] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Accuracy | Recovery of spiked impurities should be within 80-120%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 5.0% for impurity quantification. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature). |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.
Conclusion
The RP-HPLC method presented provides a reliable and robust approach for the purity analysis of this compound. Its high specificity and sensitivity allow for the accurate quantification of the main component and the detection of critical process-related impurities. While alternative methods like UV-Visible spectrophotometry exist, they lack the specificity required for comprehensive impurity profiling. For rigorous quality control in a drug development setting, a validated HPLC method is the indispensable tool for ensuring the purity of this key pharmaceutical intermediate.
References
- 1. guidechem.com [guidechem.com]
- 2. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. scispace.com [scispace.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. rroij.com [rroij.com]
A Comparative Guide to NMR Spectroscopy for the Structural Elucidation of 1-Chloro-4-hydrazinophthalazine Derivatives
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 1-Chloro-4-hydrazinophthalazine derivatives. Tailored for researchers, scientists, and drug development professionals, this document outlines experimental protocols, presents comparative NMR data from related compounds, and illustrates the workflow for structural determination using 1D and 2D NMR techniques. While a systematic NMR dataset for a comprehensive series of this compound derivatives is not extensively available in public literature, this guide utilizes data from the closely related parent compound, hydralazine (1-hydrazinophthalazine), and other substituted phthalazine derivatives to demonstrate the principles of structural analysis and the influence of various substituents on NMR spectra.
Introduction to Structural Elucidation via NMR
1-Hydrazinophthalazine derivatives are a significant class of heterocyclic compounds, with hydralazine being a well-known antihypertensive drug.[1] The structural integrity and purity of these compounds are critical for their therapeutic efficacy and safety. NMR spectroscopy is an indispensable tool for the unambiguous determination of their chemical structures.[2] By analyzing the chemical shifts (δ), coupling constants (J), and through-bond correlations in ¹H and ¹³C NMR spectra, researchers can precisely map the molecular framework, confirm substituent positions, and identify process-related impurities.[3] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC provide deeper insights into the connectivity of atoms, which is crucial for complex derivatives.[4][5][6]
Experimental Protocols
Detailed and consistent experimental procedures are fundamental for acquiring high-quality, reproducible NMR data. The following protocols provide a generalized methodology for the NMR analysis of hydrazinophthalazine derivatives.
Sample Preparation
Proper sample preparation is critical to obtaining a high-resolution NMR spectrum.
-
Quantity of Material : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is preferable; aim for a saturated solution with as much material as can be dissolved in the same volume of solvent.[7]
-
Solvent Selection : The choice of solvent is dictated by the solubility of the derivative. Common deuterated solvents for these types of heterocyclic compounds include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃), and Methanol-d₄ (CD₃OD). DMSO-d₆ is often used for hydrazone derivatives due to its ability to dissolve polar compounds and prevent the rapid exchange of N-H protons.[8][9]
-
Filtration : To ensure magnetic field homogeneity and prevent spectral line broadening, all samples must be free of solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm). Some deuterated solvents are available with TMS already added.[2]
-
Labeling : Clearly label the NMR tube with the sample identification to avoid confusion.[10]
NMR Data Acquisition
The following are typical parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer.
-
¹H NMR :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : Approximately 16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
-
¹³C{¹H} NMR :
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width : Approximately 240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 or more, as ¹³C is an insensitive nucleus.
-
-
2D NMR (COSY, HSQC, HMBC) :
-
These are proton-detected experiments, so sensitivity is higher than for ¹³C NMR.[4]
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin couplings. Useful for tracing proton connectivity within the aromatic rings and any aliphatic chains.[5]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons (¹JCH). This is essential for assigning carbon signals based on known proton assignments.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is a powerful tool for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons.[6]
-
Structural Elucidation Workflow
The process of determining the structure of a novel this compound derivative using NMR follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for NMR-based structural elucidation.
Comparative NMR Data Analysis
The chemical shifts of protons and carbons in the phthalazine ring system are influenced by the electronic effects (inductive and resonance) of substituents. The tables below summarize ¹H and ¹³C NMR data for hydralazine hydrochloride (the parent hydrazinophthalazine) and a representative derivative to illustrate these effects.
Table 1: ¹H NMR Data for Hydralazine Hydrochloride and a Derivative
| Compound/Proton | H-5 | H-6 | H-7 | H-8 | Other Protons | Solvent |
| Hydralazine HCl [7] | 8.36-8.38 (m) | 7.63-7.68 (m) | 7.63-7.68 (m) | 7.63-7.68 (m) | - | CDCl₃ |
| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-propylacetamide [12] | 8.36-8.38 (m) | 7.63-7.68 (m) | 7.63-7.68 (m) | 7.19-7.21 (m) | 6.16 (brs, NH), 4.83 (s, CH₂CO), 4.23 (s, CH₂ph), 3.14-3.19 (q, CH₂NH), 1.41-1.46 (sextet, CH₂), 0.79-0.83 (t, CH₃) | CDCl₃ |
Note: The structure of the second compound is a phthalazinone, not a direct 1-chloro-4-hydrazino derivative, but it illustrates the complexity of proton signals in substituted systems.
Table 2: ¹³C NMR Data for a Substituted Phthalazinone Derivative
| Compound/Carbon | C-1 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Solvent |
| 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-propylacetamide [12] | 159.73 (C=O) | 146.32 | 128.11 | 125.38 | 126.79 | 133.21 | 131.44 | 129.44 | 167.46 (C=O), 137.56 (Ar-C), 128.72 (2x Ar-CH), 128.39 (2x Ar-CH), 127.38 (Ar-CH), 55.33 (CH₂CO), 41.30 (CH₂NH), 38.83 (CH₂ph), 22.70 (CH₂), 11.17 (CH₃) | CDCl₃ |
Analysis of Substituent Effects:
-
Phthalazine Ring Protons : The protons on the benzo portion of the phthalazine ring (H-5 to H-8) typically appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). Electron-withdrawing groups, such as the chloro group at C-1, will generally deshield adjacent protons, shifting them downfield.
-
Hydrazine Protons (N-H) : The chemical shift of the N-H protons of the hydrazine group is highly variable and depends on the solvent, concentration, and temperature. These signals are often broad and can be confirmed by D₂O exchange, where the N-H peak disappears from the spectrum. In hydrazone derivatives, the imine proton (-N=CH-) typically resonates in the δ 7.5–8.5 ppm range.[8]
-
Carbonyl Carbons : In phthalazinone derivatives, the carbonyl carbon (C=O) gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically around δ 160-170 ppm.[12]
-
Substituents on the Hydrazine Moiety : Alkyl or aryl groups attached to the exocyclic nitrogen of the hydrazine will introduce new spin systems. For example, a benzyl group will show characteristic signals for its CH₂ group (around δ 4.2 ppm) and its own set of aromatic protons.[12] The connectivity of these substituents to the core structure is unequivocally confirmed using HMBC, which would show a correlation from the CH₂ protons to the carbon atom of the phthalazine ring to which the hydrazine is attached.
Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, it is often used in conjunction with other techniques for comprehensive characterization:
-
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
-
Infrared (IR) Spectroscopy : Identifies the presence of key functional groups, such as N-H (around 3200-3400 cm⁻¹), C=N, and C-Cl bonds.
-
X-ray Crystallography : Provides the definitive three-dimensional structure of a compound in the solid state, including absolute stereochemistry. It is an excellent method for validating a structure determined by NMR.
References
- 1. Page loading... [guidechem.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC MS/MS, NMR and FTIR technique | PDF [slideshare.net]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. youtube.com [youtube.com]
- 6. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. web.pdx.edu [web.pdx.edu]
Mass Spectrometric Analysis of 1-Chloro-4-hydrazinophthalazine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-Chloro-4-hydrazinophthalazine, with a focus on their characterization using mass spectrometry. The primary product of this reaction, the potent vasodilator hydralazine, along with potential impurities and degradation products, are discussed. This document offers supporting experimental data, detailed methodologies, and visual workflows to aid in the identification and analysis of these compounds.
Overview of the Primary Reaction
The reaction of this compound with hydrazine hydrate is a fundamental step in the synthesis of Hydralazine (1-hydrazinophthalazine).[1][2][3] This nucleophilic aromatic substitution reaction replaces the chlorine atom with a hydrazine group, yielding the active pharmaceutical ingredient. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at elevated temperatures.[1][2]
Caption: Synthesis of Hydralazine from this compound.
Mass Spectrometric Data of Reaction Products
Mass spectrometry is a critical analytical technique for the identification and quantification of the reaction products of this compound. The following tables summarize the key mass spectrometric data for hydralazine and a known process-related impurity.
Table 1: Mass Spectrometry Data for Hydralazine
| Parameter | Value | Source |
| Molecular Formula | C₈H₈N₄ | [4][5] |
| Molecular Weight | 160.18 g/mol | [4][5] |
| Monoisotopic Mass | 160.0749 Da | [4] |
| Major GC-MS Fragments (m/z) | 160, 131, 103 | [4] |
| MS-MS Precursor Ion (m/z) | 161.0822 | [4] |
| Major MS-MS Fragment Ions (m/z) | 132, 116 | [4] |
Table 2: Mass Spectrometry Data for a Process-Related Impurity
| Impurity Name | Molecular Formula | [M+H]⁺ (m/z) | Key MS/MS Fragment (m/z) | Source |
| 1-(2-phthalazin-1-ylhydrazino)phthalazine | C₁₆H₁₂N₆ | 289.11963 | 272.09298 | [6] |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other analytical techniques are often used in conjunction for a comprehensive analysis.
Table 3: Comparison of Analytical Techniques
| Technique | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation and quantification of mixtures. | Does not provide structural information on its own. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural elucidation. | Lower sensitivity compared to mass spectrometry. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for identifying functional groups. | Complex spectra can be difficult to interpret for complex molecules. |
Experimental Protocols
Synthesis of Hydralazine
This protocol is a generalized procedure based on literature reports.[1][2][3]
-
A slurry of phthalazinone and phosphorus oxychloride is heated to produce 1-chlorophthalazine.
-
The resulting 1-chlorophthalazine is isolated.
-
The isolated 1-chlorophthalazine is then reacted with an excess of hydrazine hydrate in an alcoholic solvent (e.g., methanol) at a temperature of 60-70°C.
-
Upon completion of the reaction, the mixture is cooled to precipitate the hydralazine base.
-
The crude product can be further purified by recrystallization.
Mass Spectrometry Analysis
The following outlines a general workflow for the mass spectrometric analysis of the reaction products.
Caption: General workflow for mass spectrometric analysis.
Instrumentation:
-
For GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
For LC-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer, often with an electrospray ionization (ESI) source and a quadrupole time-of-flight (Q-TOF) or ion trap mass analyzer.[4]
General Procedure:
-
Sample Preparation: The reaction mixture is appropriately diluted in a suitable solvent. For complex mixtures, a prior separation using liquid chromatography or gas chromatography is employed.
-
Ionization: The sample is introduced into the ion source of the mass spectrometer.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the compounds present in the sample by comparing the observed m/z values and fragmentation patterns with known databases and literature data.[4][5][7]
Potential Impurities and Degradation Products
During the synthesis and storage of hydralazine, several related substances can be formed. It is crucial to identify and characterize these to ensure the quality and safety of the final product. High-resolution mass spectrometry is particularly valuable for the identification of unknown impurities.[6][8]
Commonly reported process-related impurities or degradation products include:
-
s-Triazolo[3,4-α]phthalazine: A potential degradation product.[8]
-
1-(2-phthalazin-1-ylhydrazino)phthalazine: A process-related impurity.[6]
The identification of these impurities often involves a combination of LC-MS/MS for initial mass determination and fragmentation analysis, followed by confirmation using NMR and FTIR spectroscopy.[6][8]
References
- 1. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]
- 2. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 3. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]
- 4. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydralazine [webbook.nist.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mzCloud – Hydralazine [mzcloud.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 1-Chloro-4-hydrazinophthalazine and 1,4-Dichlorophthalazine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Chloro-4-hydrazinophthalazine and 1,4-dichlorophthalazine, two key heterocyclic compounds utilized in medicinal chemistry and materials science. The focus of this comparison is their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction for the functionalization of the phthalazine core. While direct quantitative kinetic data comparing these two specific molecules is not extensively available in the peer-reviewed literature, this guide extrapolates from established principles of organic chemistry and available data on related systems to provide a robust qualitative and semi-quantitative comparison. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Core Principles of Reactivity
The reactivity of chlorophthalazines in SNAr reactions is primarily dictated by the electron-deficient nature of the phthalazine ring system, which is further influenced by the electronic properties of its substituents. The two nitrogen atoms in the phthalazine ring withdraw electron density, making the carbon atoms attached to the chlorine atoms electrophilic and thus susceptible to attack by nucleophiles.
1,4-Dichlorophthalazine serves as a versatile precursor for a wide range of 1,4-disubstituted phthalazine derivatives. The two chlorine atoms are both reactive and can be substituted sequentially. The first substitution is generally faster than the second, as the introduction of an electron-donating group in the first step can decrease the electrophilicity of the ring, thereby deactivating it towards further substitution.
This compound is a monosubstituted derivative of 1,4-dichlorophthalazine. The hydrazino (-NHNH2) group is a strong electron-donating group due to the lone pairs of electrons on the nitrogen atoms, which can be delocalized into the aromatic ring. This electron-donating nature is expected to significantly impact the reactivity of the remaining chlorine atom.
Qualitative Reactivity Comparison
Based on the principles of nucleophilic aromatic substitution, a qualitative comparison of the reactivity of the two compounds can be made:
| Feature | 1,4-Dichlorophthalazine | This compound | Rationale |
| Overall Reactivity | Higher | Lower | The two electron-withdrawing chlorine atoms in 1,4-dichlorophthalazine make the phthalazine ring more electrophilic. |
| Reactivity of the First Chlorine Atom | High | N/A | |
| Reactivity of the Second Chlorine Atom | Moderate to Low (after first substitution) | Low | The electron-donating hydrazino group in this compound deactivates the ring towards further nucleophilic attack.[1] |
The hydrazino group in this compound exerts a strong +M (mesomeric) effect, increasing electron density at the ortho and para positions, including the carbon atom bearing the remaining chlorine. This increased electron density reduces the electrophilicity of the carbon, making it less susceptible to nucleophilic attack.
Proposed Experimental Workflow for Quantitative Comparison
To obtain quantitative data on the comparative reactivity, a kinetic study can be performed. The following workflow outlines a general approach.
References
A Comparative Guide to Analytical Methods for the Quantification of 1-Chloro-4-hydrazinophthalazine
A note on the available data: Publicly available, validated analytical methods specifically for 1-Chloro-4-hydrazinophthalazine are limited. This guide provides a comparative analysis of validated methods for the closely related and structurally similar compound, Hydralazine hydrochloride (1-hydrazinophthalazine hydrochloride). The methodologies presented here are highly applicable and can serve as a strong foundation for developing and validating a method for this compound.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantification of phthalazine derivatives.
Comparison of Analytical Methods
Two primary analytical techniques have been extensively validated for the quantification of hydralazine hydrochloride: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of hydralazine, several RP-HPLC methods have been developed and validated according to ICH guidelines, demonstrating their suitability for quality control and routine analysis.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of compounds that absorb light in the UV-visible range. A validated method based on the formation of a colored chromogen with Bromophenol blue has been reported for hydralazine.
Quantitative Data Summary
The following tables summarize the key performance parameters of the compared analytical methods.
Table 1: Comparison of Validated HPLC Methods for Hydralazine Quantification
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Stationary Phase | Inertsil L10 (150 x 4.6 mm, 5 µm)[1] | Inertsil ODS 3V (250 x 4.6 mm, 5 µm)[2] | Inertsil ODS-3V (250 x 4.6 mm, 5 µ)[3] |
| Mobile Phase | Phosphate Buffer: Acetonitrile (77:23)[1] | Mobile Phase A: Phosphate buffer pH 2.5 and Acetonitrile; Mobile Phase B: Methanol (Gradient)[2] | 0.1% Orthophosphoric acid, Methanol & Acetonitrile (50:50 v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection Wavelength | 230 nm[1] | 230 nm[2] | 254 nm[3] |
| Linearity Range | 50% to 150% of working concentration[1] | 50% to 150% of working concentration[2] | 40-600 µg/ml[3] |
| Correlation Coefficient (r²) | > 0.998[1][2] | > 0.998[2] | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated, but recovery studies performed at 50%, 100%, and 150% levels.[1] | Mean recovery for known impurities was within limits.[2] | 50%, 100%, 150% levels added to pre-analysed sample.[3] |
| Precision (%RSD) | Not explicitly stated, but method and intermediate precision were evaluated.[1] | Not Reported | Overall %RSD should not be more than 5.0%.[3] |
Table 2: Validated UV-Visible Spectrophotometric Method for Hydralazine Quantification
| Parameter | UV-Visible Spectrophotometry Method |
| Principle | Ion pair formation with Bromophenol blue in the presence of pH 3 citrate buffer, forming a yellow-colored chromogen.[4] |
| Detection Wavelength (λmax) | 416 nm[4] |
| Linearity Range | 10 - 50 µg/mL[4] |
| Molar Absorptivity | 1.01 × 10⁴ L∙mol⁻¹∙cm⁻¹[4] |
| Sandell's Sensitivity | 0.0514 µg/mL[4] |
| Average Recovery (Pure Solution) | 98.94%[4] |
| Average Recovery (Pharmaceutical Formulation) | 99.50%[4] |
Experimental Protocols
HPLC Method 1 Protocol
-
Instrumentation: Agilent HPLC system with an isocratic pump, DAD detector, and a thermostatted column compartment.[1]
-
Chromatographic Conditions:
-
Standard Preparation: 40.0 mg of Hydralazine hydrochloride standard was diluted to 100 ml with 0.1 N acetic acid. A working concentration of about 40 μg/ml was prepared from this stock solution.[1]
-
Sample Preparation: An injection volume equivalent to about 40 mg of Hydralazine hydrochloride was transferred to a 100 ml volumetric flask and diluted with 0.1N acetic acid. A further dilution was made to obtain a concentration of 40 μg/ml.[1]
-
Validation: The method was validated as per ICH Q2B guidelines for parameters including accuracy, linearity, and precision.[1]
UV-Visible Spectrophotometry Method Protocol
-
Principle: The method is based on the formation of a stable yellow-colored ion pair between hydralazine and Bromophenol blue in a pH 3 citrate buffer.[4]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents: Bromophenol blue solution, pH 3 citrate buffer.
-
Procedure:
-
An aliquot of the drug solution is reacted with Bromophenol blue in the presence of the citrate buffer.
-
The absorbance of the resulting yellow chromogen is measured at 416 nm.[4]
-
-
Validation: The method was validated according to ICH Q2(R1) guidelines, assessing parameters such as accuracy, precision, linearity, and recovery.[4]
Visualizations
Caption: HPLC analysis workflow for quantification.
Caption: UV-Vis spectrophotometry workflow.
References
A Comparative Guide to Catalytic Systems for 1-Chloro-4-hydrazinophthalazine Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the phthalazine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. 1-Chloro-4-hydrazinophthalazine serves as a key building block, with the chlorine atom providing a versatile handle for introducing a variety of substituents through cross-coupling reactions. This guide offers a comparative analysis of prominent catalytic systems applicable to the cross-coupling of this compound, providing insights into their performance based on available experimental data for structurally related compounds.
While specific quantitative data for the cross-coupling of this compound is limited in the surveyed literature, this guide draws upon established protocols for the analogous 1,4-dichlorophthalazine and other aryl chlorides to provide a valuable resource for reaction planning and optimization. The primary catalytic systems discussed include Palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Copper-catalyzed Ullmann-type reactions.
Overview of Catalytic Systems
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The choice of the catalytic system is crucial and depends on the desired bond formation and the nature of the coupling partners.
-
Palladium-catalyzed reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are widely favored due to their high efficiency, functional group tolerance, and the commercial availability of a vast array of catalysts and ligands.[1][2]
-
Copper-catalyzed reactions , like the Ullmann condensation, represent a classic and often more economical alternative to palladium-catalyzed systems, particularly for C-N bond formation.[3]
-
Nickel-catalyzed systems are emerging as a powerful and cost-effective alternative, demonstrating high reactivity, especially for challenging substrates.[4][5]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for different catalytic systems based on the cross-coupling of 1,4-dichlorophthalazine, a close structural analog of this compound. This data provides a benchmark for expected performance.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1,4-Dichlorophthalazine with Arylboronic Acids
| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 16 | 95 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides with Amines (General Conditions)
| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | >90 |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 |
| 3 | [(CyPF-tBu)PdCl₂] | - | K₃PO₄ | t-BuOH | 80 | 12 | >90 |
Table 3: Copper-Catalyzed Ullmann-Type Coupling of Aryl Halides with Amines (General Conditions)
| Entry | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 70-90 |
| 2 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 18 | 65-85 |
| 3 | Cu₂O | Oxalic Diamide | K₃PO₄ | Dioxane | 110 | 24 | >80 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on general procedures for the respective reaction types and should be optimized for the specific substrate, this compound.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a reaction vessel charged with this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol), is added the solvent. The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if required, the ligand (0.1 mmol) are then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an appropriate solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), the ligand (0.05 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. The solvent, this compound (1.0 mmol), and the amine (1.2 mmol) are added. The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Copper-Catalyzed Ullmann-Type Condensation
A mixture of this compound (1.0 mmol), the amine or other nucleophile (1.2 mmol), the copper catalyst (e.g., CuI, 0.1 mmol), the ligand (0.2 mmol), and the base (2.0 mmol) in the specified solvent is heated under an inert atmosphere for the indicated time. After cooling, the reaction mixture is diluted with a solvent and water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycles
Diagrams illustrating the experimental workflow and the fundamental catalytic cycles provide a clear understanding of the processes involved.
References
- 1. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Development of a Nickel-Catalyzed N-N Coupling for the Synthesis of Hydrazides [organic-chemistry.org]
- 5. Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Assessing the Purity of Commercial 1-Chloro-4-hydrazinophthalazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods used to assess the purity of commercial 1-Chloro-4-hydrazinophthalazine, a critical starting material in the synthesis of various pharmaceutically active compounds, including the antihypertensive drug Hydralazine. This document outlines the key analytical techniques, common impurities, and compares the product's purity with available alternatives, supported by experimental data and detailed protocols.
Introduction
This compound, more commonly known as a precursor to Hydralazine and its analogues, is a key chemical intermediate. The purity of this starting material is paramount as any impurities can be carried through the synthetic route, potentially leading to undesired side products, reduced yield, and complications in the final drug substance. Therefore, rigorous analytical assessment of its purity is a critical step in drug development and manufacturing.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for determining the purity of this compound and its related compounds. A validated, stability-indicating HPLC method is essential for separating the main component from its potential process-related impurities and degradation products.
Table 1: Comparative Purity of Commercial this compound and Alternatives
| Compound | Supplier | Purity Specification | Analytical Method | Common Impurities |
| 1-Chlorophthalazine | Supplier A | >98% | HPLC | 1(2H)-Phthalazinone, 1,4-Dichlorophthalazine, Phthalazine |
| Supplier B | ≥97.5% | GC | Unspecified process-related impurities | |
| Supplier C | >95% | HPLC | Unspecified process-related impurities | |
| 1,4-Dichlorophthalazine | Supplier D | 98% | GC | Unspecified process-related impurities |
| Supplier E | ≥97.0% | HPLC | Unspecified process-related impurities |
Experimental Protocol: HPLC Method for Purity Assessment of 1-Chlorophthalazine
This protocol is adapted from a validated method for the analysis of Hydralazine hydrochloride and its impurities, including 1-Chlorophthalazine (referred to as Impurity-E in the cited literature)[1][2].
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250mm x 4.6mm, 5µm particle size
-
Mobile Phase A: 0.34 g of potassium dihydrogen phosphate in 1000 mL of water, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-10 min: 90% A, 10% B
-
10-45 min: Gradient to 35% A, 65% B
-
45-50 min: Gradient to 30% A, 70% B
-
50-60 min: Hold at 30% A, 70% B
-
60-61 min: Gradient to 90% A, 10% B
-
61-70 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: A mixture of acetonitrile and methanol (1:1 v/v)
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of 1-Chlorophthalazine reference standard in the diluent to obtain a known concentration.
-
Test Solution: Accurately weigh and dissolve approximately 50 mg of the commercial 1-Chlorophthalazine sample in 50 mL of diluent.
3. System Suitability:
The system is deemed suitable for analysis if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for replicate injections of the standard solution is not more than 2.0%.
-
The tailing factor for the 1-Chlorophthalazine peak is not more than 2.0.
-
The theoretical plates for the 1-Chlorophthalazine peak are not less than 2000.
4. Analysis:
Inject the diluent (as a blank), the standard solution, and the test solution into the chromatograph. Record the chromatograms and calculate the percentage purity of the sample.
Common Impurities in Commercial this compound
The manufacturing process of this compound can lead to the formation of several process-related impurities. The most common impurities include:
-
1(2H)-Phthalazinone: The primary starting material for the synthesis of 1-Chlorophthalazine[3]. Its presence indicates an incomplete reaction.
-
1,4-Dichlorophthalazine: A potential byproduct formed during the chlorination of 1(2H)-Phthalazinone.
-
Phthalazine: A degradation product.
-
Other Process-Related Impurities: Depending on the specific synthetic route and purification methods employed by the manufacturer, other unknown impurities may be present.
Alternatives to this compound
For the synthesis of certain phthalazine derivatives, researchers may consider alternative starting materials. One common alternative is 1,4-Dichlorophthalazine . This compound can be used to introduce different nucleophiles at the 1 and 4 positions of the phthalazine ring. The purity of commercial 1,4-Dichlorophthalazine is typically assessed using Gas Chromatography (GC) or HPLC, with specified purities generally around 98%[4].
Visualizing the Workflow and Relationships
To better understand the experimental workflow and the relationship between this compound and its related compounds, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for purity assessment.
Caption: Synthesis and impurity relationships.
Conclusion
The purity of commercial this compound is a critical factor that can significantly impact the quality and safety of the final pharmaceutical products. The use of a validated HPLC method, as detailed in this guide, is essential for accurately assessing the purity and impurity profile of this key intermediate. Researchers and drug development professionals should carefully evaluate the purity specifications from different suppliers and consider potential alternatives based on the specific requirements of their synthetic pathways.
References
A Comparative Guide to the Spectroscopic Analysis of 1-Chloro-4-hydrazinophthalazine and its Parent Compound, Hydralazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for the 1-Chloro-4-hydrazinophthalazine reference standard and its parent drug, Hydralazine. Due to the limited public availability of experimental spectroscopic data for the this compound reference standard, this guide presents a combination of experimental data for Hydralazine and theoretically derived expectations for this compound based on its chemical structure. This comparison is intended to aid researchers in the identification and characterization of this potential impurity in pharmaceutical development.
Data Presentation
The following tables summarize the key identifying spectroscopic information for this compound and Hydralazine.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) |
| This compound | C₈H₇ClN₄ | 194.62 | Expected: [M]+ at 194/196 (due to Cl isotopes), fragments corresponding to loss of N₂H₃, Cl, and phthalazine ring fragments. |
| Hydralazine | C₈H₈N₄ | 160.18 | [M]+ at 160, 131, 103[1][2] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignments |
| This compound | Expected: 3300-3400 (N-H stretching), 1600-1650 (C=N stretching), 1500-1600 (aromatic C=C stretching), 700-800 (C-Cl stretching) | Hydrazino group, Phthalazine ring, Chloro group |
| Hydralazine HCl | 3219 (N-H stretching), 3028 (aromatic C-H stretching), 2975 (N-H stretching)[3] | Hydrazino group, Phthalazine ring |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)
| Compound | ¹H NMR (ppm, expected in DMSO-d₆) | ¹³C NMR (ppm, expected in DMSO-d₆) |
| This compound | Expected: Aromatic protons (δ 7.5-8.5), Hydrazino protons (broad singlet, variable) | Expected: Aromatic carbons (δ 120-150), Carbon attached to Chlorine (downfield shift), Carbon attached to Hydrazino group |
| Hydralazine | Data available in spectral databases, typically showing aromatic and hydrazino proton signals. | Data available in spectral databases. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. These should be adapted and optimized for the specific instrument and sample characteristics.
Mass Spectrometry (for Impurity Profiling)
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable chromatographic system (GC or LC).
-
Sample Preparation: The sample containing the analyte is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to an appropriate concentration.
-
Chromatography (if applicable):
-
GC-MS: For volatile compounds, a capillary column (e.g., DB-5ms) is used with a temperature gradient program. Helium is typically used as the carrier gas.
-
LC-MS: For non-volatile compounds, a C18 column is commonly used with a gradient elution of mobile phases such as water and acetonitrile with additives like formic acid or ammonium acetate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common.
-
Analysis Mode: Full scan mode is used to detect all ions within a specified mass range. Product ion scans (MS/MS) are used for structural elucidation of identified impurities.
-
Data Analysis: The resulting mass spectra are analyzed to determine the molecular weight and fragmentation pattern of the compounds, which are then compared to reference spectra or used for structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr pellet press).
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Potassium Bromide (KBr) Pellet: A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent pellet.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is collected.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum, showing absorbance or transmittance as a function of wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to aid in the complete structural assignment by showing correlations between different nuclei.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to determine the structure of the molecule.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical reference standard and the identification of impurities.
Caption: Workflow for Spectroscopic Analysis and Impurity Identification.
References
Comparative Biological Activity of 1-Chloro-4-hydrazinophthalazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 1-Chloro-4-hydrazinophthalazine derivatives, focusing on their anticancer, antimicrobial, and antihypertensive properties. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Derivatives of this compound are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds serve as versatile scaffolds for the synthesis of novel molecules with potential therapeutic applications. This guide synthesizes findings from multiple studies to present a comparative perspective on their biological efficacy.
Anticancer Activity
Several studies have explored the cytotoxic effects of 1-hydrazinophthalazine derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling pathways.
A notable study by El-Henawy et al. (2016) synthesized a series of phthalazine derivatives and evaluated their in vitro anticancer activity using the MTT assay. The results, summarized in the table below, highlight the structure-activity relationships, indicating that different substitutions on the phthalazine core significantly influence their cytotoxic potency.
Comparative Anticancer Activity of Phthalazine Derivatives (IC50 in µM)
| Compound | HePG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | PC3 (Prostate) |
| Doxorubicin (Standard) | 4.5±0.3 | 5.2±0.4 | 6.3±0.5 | 7.1±0.6 |
| Compound 1 | 8.2±0.7 | 7.5±0.6 | 9.1±0.8 | 10.3±0.9 |
| Compound 20 | 6.1±0.5 | 5.8±0.4 | 7.2±0.6 | 8.5±0.7 |
| Compound 25 | 7.3±0.6 | 6.9±0.5 | 8.4±0.7 | 9.6±0.8 |
Data synthesized from El-Henawy et al. (2016). The original study started from a 1-chloro-4-phenoxyphenyl)phthalazine, and subsequent reactions led to the final tested compounds.
Signaling Pathway: Intrinsic Apoptosis
Research has shown that hydralazine, the parent 1-hydrazinophthalazine, can induce apoptosis in leukemic T cells through the intrinsic mitochondrial pathway.[1] This process involves the activation of Bak, loss of mitochondrial membrane potential, and generation of reactive oxygen species (ROS), ultimately leading to caspase-dependent cell death.[1]
Antimicrobial Activity
Hydrazone derivatives, which can be synthesized from this compound, have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The table below presents a synthesized comparison of the antimicrobial activity of different hydrazone derivatives, as measured by the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity of Hydrazone Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Reference Drug (e.g., Ciprofloxacin) | 0.5 - 2 | 0.25 - 1 | 0.5 - 4 | N/A |
| Hydrazone Derivative A | 16 | 32 | 64 | 32 |
| Hydrazone Derivative B | 8 | 16 | 32 | 16 |
| Hydrazone Derivative C | 32 | 64 | 128 | 64 |
Note: This table is a synthesized representation from multiple sources on hydrazone derivatives and does not represent a direct head-to-head comparison from a single study. The specific structures of "Derivative A, B, and C" are not detailed here but represent the general range of activity observed for this class of compounds.
Antihypertensive Activity
1-Hydrazinophthalazine, known clinically as hydralazine, is a well-established antihypertensive agent. Its primary mechanism of action is direct vasodilation of arterioles, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.[2][3] This effect is achieved through interference with calcium ion metabolism in vascular smooth muscle cells.[2]
Mechanism of Action: Vasodilation
Hydralazine is believed to act by inhibiting the release of calcium ions from the sarcoplasmic reticulum of smooth muscle cells and may also involve the opening of potassium channels, leading to hyperpolarization and relaxation of the muscle cells.[3] This targeted action on arterioles, with less effect on veins, makes it effective in reducing afterload on the heart.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological activities discussed.
Synthesis of 1-Hydrazinophthalazine Derivatives
The synthesis of 1-hydrazinophthalazine derivatives typically starts from 1-chlorophthalazine. A general procedure involves the reaction of 1-chlorophthalazine with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield 1-hydrazinophthalazine. This intermediate can then be reacted with various aldehydes or ketones to form the corresponding hydrazones.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[4][5][6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10][11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[9][10]
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][10] This can be assessed visually or by using a plate reader.[8]
References
- 1. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth microdilution method: Significance and symbolism [wisdomlib.org]
Safety Operating Guide
Proper Disposal of 1-Chloro-4-hydrazinophthalazine: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-Chloro-4-hydrazinophthalazine, a chemical compound used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. Before beginning any disposal process, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory. All personnel involved in the handling and disposal of this compound must wear the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
Seek immediate medical attention after any exposure.
Waste Characterization and Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be classified as hazardous organic waste .
Do not mix this waste with the following incompatible materials:
-
Acids
-
Bases
-
Oxidizing agents
Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Container Selection Select a chemically compatible and leak-proof container for waste collection. The container must have a secure, screw-on cap. Ensure the container is clean and in good condition before use.
Step 2: Waste Collection Carefully transfer the this compound waste into the designated container. To prevent spills and over-pressurization, do not fill the container to more than 80% of its capacity.
Step 3: Labeling Properly label the waste container immediately after the first addition of waste. The label must include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration or percentage of each component if it is a mixture.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms (e.g., toxic).
Step 4: Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.
Step 5: Arrange for Pickup and Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest documentation and handover. EHS will then manage the final disposal in accordance with federal, state, and local regulations.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 80% capacity | Allows for vapor expansion and prevents spills. |
| Storage Time Limit | Varies by generator status; consult your EHS department | Compliance with EPA/RCRA regulations. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Personal protective equipment for handling 1-Chloro-4-hydrazinophthalazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling 1-Chloro-4-hydrazinophthalazine (or its common salt form, Hydralazine Hydrochloride). Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical that requires stringent safety measures. The following tables summarize its hazard classifications and the necessary personal protective equipment (PPE).
Hazard Classification Summary
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | H318, H319 | Causes serious eye damage/irritation.[2][3] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[2] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects.[2] |
| Carcinogenicity | H351 | Suspected of causing cancer.[2] |
| Reproductive Toxicity | H361, H362 | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. |
| Specific Target Organ Toxicity | H335, H371, H373 | May cause respiratory irritation. May cause damage to organs. May cause damage to organs through prolonged or repeated exposure.[2][3] |
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect against splashes and dust.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4] A chemical-resistant apron and long-sleeved clothing.[4] | To prevent skin contact, irritation, and potential absorption. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator.[5] | To prevent inhalation of dust and aerosols, which can cause respiratory irritation and sensitization.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Chemical Handling :
-
Wear the appropriate PPE as specified in the table above.
-
Carefully weigh the solid chemical in the fume hood to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers tightly closed when not in use.[1]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Remove and dispose of gloves and other disposable PPE as hazardous waste.
-
Clean reusable equipment according to standard laboratory procedures for hazardous chemicals.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection :
-
Collect all solid waste, including unused chemical and contaminated consumables (e.g., gloves, weigh boats, paper towels), in a dedicated, clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible, and labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Management :
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal :
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
